Product packaging for Oxyresveratrol 4-O-|A-D-glucopyranoside(Cat. No.:)

Oxyresveratrol 4-O-|A-D-glucopyranoside

Cat. No.: B15140245
M. Wt: 406.4 g/mol
InChI Key: QNJXAEVGLMVYJF-CUYWLFDKSA-N
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Description

Contextualization within Stilbenoid Research

Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton, which forms a 1,2-diphenylethylene nucleus. nih.govnih.gov These compounds are produced by various plants in response to environmental stressors such as infection or UV radiation, acting as phytoalexins. nih.gov Stilbenoids exhibit significant structural diversity through modifications like hydroxylation, methoxylation, and glycosylation, and can exist as trans or cis stereoisomers, with the trans form typically being more stable and common in nature. nih.gov This structural variety leads to a wide range of biological activities, making them a subject of intense scientific interest. nih.govmdpi.com

The parent compound, oxyresveratrol (B150227) (trans-2,3′,4,5′-tetrahydroxystilbene), is a key stilbenoid found in significant quantities in the heartwood of plants like Artocarpus lacucha and in various species of the Morus (mulberry) genus. nih.govmdpi.comnih.gov Oxyresveratrol itself is recognized for a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and tyrosinase inhibitory effects. nih.govnih.govresearchgate.net

Oxyresveratrol 4-O-β-D-glucopyranoside is a glycosidic derivative of oxyresveratrol. In this molecule, a β-D-glucopyranose (a form of glucose) unit is attached to the hydroxyl group at the 4-position of the oxyresveratrol structure. This compound has been identified as a natural product isolated from the root bark of plants such as Morus atropurpurea. medchemexpress.com

Table 1: Chemical Properties of Oxyresveratrol 4-O-β-D-glucopyranoside This table is interactive. Click on the headers to sort.

Property Value
CAS Number 863329-68-4 sinophytochem.com
Chemical Formula C₂₀H₂₂O₉ sinophytochem.com
Molecular Weight 406.38 g/mol sinophytochem.com
Parent Aglycone Oxyresveratrol
Glycosidic Bond 4-O-β-D-glucopyranoside

| Compound Type | Stilbenoid Glycoside sinophytochem.com |

Significance of Glycosylation in Stilbenoid Bioactivity

Glycosylation, the enzymatic process of attaching a carbohydrate (glycan) to another molecule (the aglycone), is a crucial modification in natural product chemistry. For stilbenoids, this process significantly alters their physicochemical and biological properties. The addition of a sugar moiety generally increases the water solubility and stability of the parent compound. nih.govnih.govresearchgate.net

Many bioactive stilbenoids, including oxyresveratrol, have low water solubility and poor oral bioavailability, which can limit their therapeutic potential. nih.govresearchgate.netnih.gov Glycosylation can address these limitations by enhancing water-solubility, improving intestinal absorption, and potentially extending the biological half-life of the compound. nih.govresearchgate.netconsensus.app Furthermore, the glycosylation pattern can influence the specific biological activity of the stilbenoid. While in some cases it may render a compound inactive until the sugar is cleaved, in others it can enhance or modify its bioactivity. nih.gov This modification is a key strategy employed by plants to detoxify xenobiotics and to store and transport secondary metabolites. nih.govresearchgate.net

Overview of Research Trajectories on Oxyresveratrol 4-O-β-D-glucopyranoside

Research on Oxyresveratrol 4-O-β-D-glucopyranoside has primarily focused on its isolation, characterization, and production. As a naturally occurring compound, initial studies involved its extraction and identification from plant sources, particularly from the genus Morus. medchemexpress.com

A significant area of research involves the biotransformation of oxyresveratrol to produce its various glucosides. Studies have demonstrated that cultured plant cells, such as those from Phytolacca americana, can be used to glycosylate exogenously supplied oxyresveratrol. nih.govresearchgate.net This biotechnological approach allows for the targeted production of specific glycosides, including Oxyresveratrol 4-O-β-D-glucopyranoside. researchgate.net In one such study, the biotransformation of oxyresveratrol yielded three products: oxyresveratrol 3-β-glucoside, oxyresveratrol 2'-β-glucoside, and oxyresveratrol 4'-β-glucoside. researchgate.net

While the biological activities of the parent compound, oxyresveratrol, are extensively documented, research into the specific pharmacological effects of its 4-O-β-D-glucoside is still emerging. Preliminary research suggests potential applications in studies related to conditions such as diabetes and arthritis, though these investigations are in early stages. medchemexpress.com The primary focus remains on the compound's chemistry and production, laying the groundwork for future in-depth biological evaluations.

Table 2: Research Focus on Oxyresveratrol and its Glucoside This table is interactive. Click on the headers to sort.

Research Area Oxyresveratrol (Aglycone) Oxyresveratrol 4-O-β-D-glucopyranoside
Primary Source Artocarpus lacucha, Morus spp. nih.gov Morus atropurpurea medchemexpress.com
Key Research Focus Biological activities (antioxidant, anti-inflammatory, etc.) nih.govresearchgate.net Isolation, characterization, biotransformation medchemexpress.comresearchgate.net
Production Method Extraction from plants, chemical synthesis nih.gov Isolation from plants, biotransformation of oxyresveratrol medchemexpress.comnih.gov

| Known Properties | Low water solubility, broad bioactivity nih.govresearchgate.net | Increased water solubility (presumed), specific bioactivity under investigation medchemexpress.comnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O9 B15140245 Oxyresveratrol 4-O-|A-D-glucopyranoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-3-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-4-3-11(15(24)8-14)2-1-10-5-12(22)7-13(23)6-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1

InChI Key

QNJXAEVGLMVYJF-CUYWLFDKSA-N

Isomeric SMILES

C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)/C=C/C3=CC(=CC(=C3)O)O

Canonical SMILES

C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)O)O

Origin of Product

United States

Natural Occurrence and Biosynthesis of Oxyresveratrol 4 O β D Glucopyranoside

Natural Occurrence and Distribution of Oxyresveratrol (B150227) 4-O-β-D-glucopyranoside

Botanical Sources and Distribution

Oxyresveratrol 4-O-β-D-glucopyranoside, along with its aglycone, oxyresveratrol, has been identified in a variety of plant species, indicating a notable distribution across different botanical families.

The genus Morus, commonly known as mulberry, is a prominent source of oxyresveratrol and its glucosides. The root bark of Morus alba (white mulberry) and Morus atropurpurea are well-documented botanical sources of Oxyresveratrol 4-O-β-D-glucopyranoside. medchemexpress.com Research has shown the presence of various stilbenoids in mulberry twigs, including oxyresveratrol and its 3'-O-β-D-glucoside, highlighting the compound's distribution within different parts of the plant. nih.gov Furthermore, cell suspension cultures of Morus alba have been utilized for the production of these compounds, where elicitors can enhance their synthesis. nih.govmdpi.com

Beyond the Morus genus, oxyresveratrol and its glycosylated forms are found in a diverse array of plant families. These include, but are not limited to, the Moraceae, Liliaceae, and Gnetaceae families. imrpress.comscialert.net For instance, oxyresveratrol is found in the heartwood of Artocarpus lakoocha. wikipedia.orgnih.gov While oxyresveratrol itself is found in both gymnosperms and angiosperms, its distribution appears to have some chemotaxonomic significance, as it has not been reported in plants belonging to the subclass Sympetalae. nih.govresearchgate.net

Botanical Sources of Oxyresveratrol and its Glucosides

Plant FamilyGenusSpeciesPlant PartCompound Detected
MoraceaeMorusMorus albaRoot bark, Twigs, Callus cultureOxyresveratrol 4-O-β-D-glucopyranoside, Oxyresveratrol, Mulberroside A
MoraceaeMorusMorus atropurpureaRoot barkOxyresveratrol 4-O-β-D-glucopyranoside
MoraceaeArtocarpusArtocarpus lakoochaHeartwoodOxyresveratrol
Liliaceae---Oxyresveratrol
Gnetaceae---Oxyresveratrol

Biosynthetic Pathways of Oxyresveratrol 4-O-β-D-glucopyranoside

The formation of Oxyresveratrol 4-O-β-D-glucopyranoside in plants is a multi-step process involving the synthesis of the oxyresveratrol backbone followed by a specific glycosylation event.

Precursor Compounds and Enzymatic Steps

The biosynthesis of the oxyresveratrol core is believed to proceed through the phenylpropanoid pathway. Recent studies suggest a pathway where p-coumaroyl-CoA is first hydroxylated to 2',4'-dihydroxycinnamoyl-CoA by p-coumaroyl-CoA 2'-hydroxylase (C2'H) enzymes. biorxiv.orgbiorxiv.org This intermediate then serves as a substrate for stilbene (B7821643) synthase (STS) enzymes. biorxiv.orgbiorxiv.org The STS enzyme catalyzes the condensation of three molecules of malonyl-CoA with 2',4'-dihydroxycinnamoyl-CoA to form the stilbene scaffold of oxyresveratrol. nih.gov This model proposes that STS enzymes can utilize both p-coumaroyl-CoA (leading to resveratrol) and its hydroxylated form as substrates, explaining the co-occurrence of these compounds in plants like mulberry. biorxiv.orgbiorxiv.org

Glycosylation Mechanisms and Regioselectivity within Oxyresveratrol Metabolites

Once the oxyresveratrol aglycone is synthesized, it undergoes glycosylation, a reaction catalyzed by glycosyltransferases (GTs). These enzymes transfer a sugar moiety, typically glucose from a UDP-glucose donor, to a specific hydroxyl group on the oxyresveratrol molecule. nih.govnih.gov The formation of Oxyresveratrol 4-O-β-D-glucopyranoside is a result of regioselective glycosylation, where the glucose molecule is specifically attached to the hydroxyl group at the C-4 position. researchgate.netmdpi.com

The regioselectivity of glycosylation is a critical aspect of stilbenoid biosynthesis, as different isomers can be produced. researchgate.netmdpi.com For example, besides the 4-O-glucoside, 2-O- and 3'-O-glucosides of oxyresveratrol have also been identified in nature. researchgate.netmdpi.com The specific glycosyltransferases present in a plant species determine which hydroxyl groups are targeted for glycosylation. chemrxiv.orgresearchgate.net This enzymatic control is crucial as the position of the sugar moiety can influence the chemical properties and biological activities of the resulting glycoside. nih.govnih.gov

Chemotaxonomic and Biosynthetic Implications

The distribution of oxyresveratrol and its various glucosides across the plant kingdom holds chemotaxonomic significance. The absence of oxyresveratrol in the subclass Sympetalae, for instance, suggests that the biosynthetic pathways for this compound may have evolved differently in various plant lineages. nih.govresearchgate.net

The co-occurrence of different stilbenoids, such as resveratrol (B1683913) and oxyresveratrol, and their respective glucosides within a single plant like Morus alba, provides insights into the plasticity of the biosynthetic machinery. semanticscholar.org The presence of multiple stilbene synthase and glycosyltransferase genes allows for the production of a diverse array of related compounds. biorxiv.org Understanding these biosynthetic pathways and their regulation is not only important for chemotaxonomy but also opens avenues for biotechnological production of these valuable compounds through metabolic engineering in plant cell cultures or microbial systems. mdpi.comnih.gov

Production and Derivatization Strategies for Oxyresveratrol 4 O β D Glucopyranoside

Extraction and Isolation Methodologies from Natural Sources

The procurement of Oxyresveratrol (B150227) 4-O-β-D-glucopyranoside from plant materials relies on classical phytochemical techniques involving an initial extraction followed by multi-step chromatographic purification. nih.gov

The initial step in isolating Oxyresveratrol 4-O-β-D-glucopyranoside involves the extraction of the compound from its plant matrix, typically the roots or heartwood of species like Morus or Artocarpus. imrpress.comgoogleapis.com The choice of solvent is critical and is determined by the polarity of the target compound. Given the presence of the glucose moiety, the compound is more polar than its aglycone, oxyresveratrol.

Commonly employed solvents for the extraction of stilbenoids and their glycosides include alcohols such as ethanol (B145695) and methanol (B129727), as well as acetone (B3395972) and water. imrpress.com Ethanol, in particular, is frequently used, often in aqueous mixtures. For instance, studies on Artocarpus lakoocha have shown that 70% ethanol can be an optimal solvent for extracting oxyresveratrol, yielding a high percentage of the compound from the dry weight of the plant material. ijbbb.org Maceration with 95% ethanol has also been effectively used to create crude extracts from which stilbenoids are isolated. mdpi.com The extraction process can be enhanced by methods like ultrasonic-assisted extraction (UAE), which has been applied to various Morus species. nih.gov After the initial extraction, the resulting solution is typically concentrated under reduced pressure to yield a crude extract for further purification. mdpi.com

SolventPlant Source ExampleExtraction MethodReference
Ethanol (e.g., 70-95%)Artocarpus lakoocha, Morus albaMaceration, Reflux ijbbb.orgmdpi.comgoogle.com
MethanolMorus albaSolvent Extraction nih.gov
AcetoneMorus lhouSolvent Extraction researchgate.net
WaterArtocarpus lakoochaStirring at elevated temperature (e.g., 50°C) googleapis.com

Following solvent extraction, the crude extract, which contains a complex mixture of phytochemicals, must undergo rigorous purification. This is typically achieved through a series of chromatographic techniques that separate compounds based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

Silica (B1680970) Gel Column Chromatography: This is a fundamental and widely used technique for the initial fractionation of crude plant extracts. The extract is loaded onto a column packed with silica gel, and compounds are eluted using a gradient of solvents, typically starting with a non-polar solvent (like methylene (B1212753) chloride or hexane) and gradually increasing the polarity with a solvent such as methanol or ethyl acetate. mdpi.com Fractions are collected and monitored by thin-layer chromatography (TLC) to pool those containing the target compound. mdpi.com This method is effective for separating major classes of compounds before finer purification steps.

Sephadex LH-20 Gel Filtration Chromatography: Sephadex LH-20 is a versatile medium used for the size-exclusion chromatography of natural products in organic solvents. researchgate.net It is prepared by hydroxypropylation of dextran (B179266) beads and is particularly useful for separating small biomolecules like stilbenoids and flavonoids. nih.gov This technique separates molecules based on their size; larger molecules elute first, while smaller molecules enter the pores of the beads and elute later. It is often used as an intermediate or final purification step to remove closely related impurities.

High-Speed Counter-current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that has proven highly effective for the preparative separation of natural products, including stilbene (B7821643) glycosides. nih.govresearchgate.net The method relies on partitioning the solute between two immiscible liquid phases (a stationary phase and a mobile phase). The absence of a solid support matrix eliminates irreversible adsorption of the sample, leading to high recovery rates. elsevierpure.com For the separation of stilbene glycosides, various solvent systems can be employed. A common approach involves a two-phase system composed of chloroform, n-butanol, methanol, and water in specific ratios. nih.govresearchgate.net For example, a system of chloroform:n-butanol:methanol:water (4:1:3:2, v/v/v/v) has been successfully used to isolate three stilbene glycosides from Rheum tanguticum, yielding compounds with purities above 97%. nih.gov This demonstrates the high resolution and efficiency of HSCCC for purifying structurally similar glycosides. nih.govresearchgate.net

TechniqueStationary PhaseMobile Phase / Solvent System ExamplePrinciple of SeparationReference
Silica Gel Column ChromatographySilica GelGradient of Methylene Chloride / MethanolAdsorption / Polarity mdpi.com
Sephadex LH-20 Gel FiltrationSephadex LH-20Organic Solvents (e.g., Methanol)Size Exclusion researchgate.net
High-Speed Counter-current Chromatography (HSCCC)Liquid (e.g., Upper phase of solvent system)Chloroform:n-butanol:methanol:water (4:1:3:2, v/v)Liquid-Liquid Partitioning nih.govresearchgate.net

Chemical Synthesis of Oxyresveratrol 4-O-β-D-glucopyranoside and Analogues

While extraction from natural sources is a common route, chemical synthesis offers an alternative pathway to produce Oxyresveratrol 4-O-β-D-glucopyranoside, allowing for greater control and the potential to generate novel analogues for structure-activity relationship studies. The synthesis involves two key stages: the construction of the stilbene backbone and the regioselective introduction of the glucose moiety.

The synthesis of stilbenes is a well-established area of organic chemistry. The first chemical synthesis of the aglycone, oxyresveratrol, was reported in 1970. researchgate.netmdpi.com Early methods for creating the core stilbene structure often relied on classic condensation and olefination reactions. These foundational routes paved the way for more advanced strategies capable of producing complex hydroxylated and glycosylated stilbenes. The challenge in synthesizing glycosylated stilbenes lies in the regioselective attachment of the sugar to one of several hydroxyl groups, requiring the use of protecting groups to achieve the desired isomer.

Modern approaches to synthesizing the stilbene core of oxyresveratrol and its analogues commonly employ powerful carbon-carbon double bond-forming reactions.

Wittig Reaction: The Wittig reaction is a cornerstone of stilbene synthesis. imrpress.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. For oxyresveratrol synthesis, the first reported route involved the reaction of triphenyl-[3,5-dihydroxybenzyl]-phosphonium bromide with a protected 2,4-dihydroxybenzaldehyde. researchgate.netmdpi.com A general strategy for synthesizing O-glucosides involves the selective glycosylation of a hydroxylated benzaldehyde, followed by a Wittig reaction with an appropriate benzylphosphonium salt to construct the stilbene double bond. researchgate.net The synthesis of the regioisomer, oxyresveratrol 2-O-β-D-glucopyranoside, has been successfully achieved using this approach, providing a strong methodological precedent. acs.org

Perkin Condensation: The Perkin reaction is another classic method used to create stilbene structures, typically yielding α,β-unsaturated aromatic acids from the condensation of an aromatic aldehyde with an acid anhydride. nih.govresearchgate.net A modified Perkin reaction between substituted benzaldehydes and phenylacetic acids can lead to the formation of hydroxystilbenes through a simultaneous condensation-decarboxylation process. imrpress.com This method has been applied to the synthesis of resveratrol (B1683913) analogues and offers a viable, though sometimes lower-yielding, alternative to transition metal-catalyzed reactions. nih.gov The selectivity of the Perkin strategy can be highly dependent on the position of hydroxyl groups on the aromatic rings. nih.gov

The crucial step of glycosylation to form the final product requires a regioselective approach. The synthesis of the closely related trans-oxyresveratrol-4′-O-glucuronide has been achieved via chemical O-glucuronidation using acetobromo-α-D-glucuronic acid methyl ester as the glycosyl donor in alkaline conditions. acs.org A similar strategy, using an appropriate acetobromo-α-D-glucose donor, could be employed to synthesize the target 4-O-β-D-glucopyranoside. This involves protecting the other phenolic hydroxyls, performing the glycosylation, and then removing the protecting groups to yield the final product. acs.org

Biotransformation and Enzymatic Production of Oxyresveratrol 4-O-β-D-glucopyranoside

Biotransformation presents an environmentally friendly and highly selective alternative to chemical synthesis for producing glycosides. nih.gov This approach utilizes whole microbial cells or isolated enzymes to catalyze specific reactions, such as the glycosylation of a precursor molecule like oxyresveratrol.

The enzymatic glycosylation of polyphenols is a well-documented strategy to improve their water solubility and stability. researchgate.netnih.gov Various enzymes, particularly glycosyltransferases (GTs), are capable of transferring a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule. The biotransformation of resveratrol has been extensively studied, yielding a range of glucosides including resveratrol 3-O-β-D-glucoside (piceid) and resveratrol 4′-O-β-D-glucoside. mdpi.com Enzymes like UDP-glucosyltransferase from Bacillus licheniformis have been shown to produce mono-, di-, and even triglucosides of resveratrol. mdpi.com

Similarly, microbial biotransformation using fungi like Beauveria bassiana has been used to generate novel stilbene glycosides from precursors like resveratrol and piceatannol. nih.govmdpi.com This fungus possesses a unique glycosyltransferase–methyltransferase system that can produce 4-O-methyl-D-glucopyranose conjugates, demonstrating its capacity for modifying stilbene hydroxyl groups. mdpi.com

While a specific study detailing the enzymatic production of Oxyresveratrol 4-O-β-D-glucopyranoside from oxyresveratrol was not prominently found, the existing research provides a strong proof-of-concept. Given the structural similarity to resveratrol, it is highly plausible that microbial systems or isolated glycosyltransferases could effectively catalyze the regioselective glycosylation of oxyresveratrol at the 4'-position to produce the target compound. Furthermore, bioconversion processes have been applied to Morus alba extracts to enhance the activity of mulberroside A (an oxyresveratrol diglucoside), indicating that enzymes capable of modifying oxyresveratrol glycosides are present in nature and can be harnessed for production. researchgate.net

Enzymatic Deglycosylation from Glycosidic Precursors (e.g., Mulberroside A using cellulase (B1617823) or Pectinex)

The production of oxyresveratrol 4-O-β-D-glucopyranoside can be achieved through the controlled enzymatic deglycosylation of more complex glycosidic precursors. A primary starting material for this process is Mulberroside A, a diglucoside of oxyresveratrol naturally abundant in plants like Morus alba (white mulberry). nih.govresearchgate.net This method leverages enzymes that selectively cleave β-glycosidic bonds to remove sugar moieties. nih.gov

Enzymatic hydrolysis is considered a promising and environmentally friendly alternative to conventional chemical methods, which often require harsh conditions like strong acids and high temperatures that can degrade the target molecule. nih.govimrpress.com Commercial enzyme preparations such as cellulase and Pectinex are effective for this purpose. nih.gov

Pectinex: This is a multi-enzyme complex, often derived from Aspergillus species, containing pectinases, hemicellulases, and beta-glucanases. novonesis.comsiirt.edu.tr It has been successfully used to hydrolyze Mulberroside A from Morus alba root extracts to produce its aglycone, oxyresveratrol. nih.govresearchgate.net By carefully controlling reaction parameters such as time and enzyme concentration, it is possible to achieve partial hydrolysis, stopping the reaction after only one glucose unit is removed to yield the target monoglucoside.

Cellulase: This enzyme is also capable of catalyzing the deglycosylation of oxyresveratrol glucosides. nih.gov Studies on extracts from Veratrum patulum have demonstrated the use of cellulase for this type of bioconversion. nih.gov

The deglycosylation of Mulberroside A is a sequential process. In humans, intestinal bacteria first hydrolyze it into two different monoglucosides before finally producing oxyresveratrol. nih.gov This natural, stepwise removal of sugar units supports the feasibility of using enzymatic processes in vitro to isolate intermediate monoglucosides like oxyresveratrol 4-O-β-D-glucopyranoside.

Table 1: Enzymes Used in Deglycosylation of Oxyresveratrol Precursors

EnzymePrecursor ExampleSource of PrecursorPrimary Action
PectinexMulberroside AMorus alba (Mulberry) Root ExtractHydrolyzes β-glycosidic bonds researchgate.netnih.gov
CellulaseOxyresveratrol glucosidesVeratrum patulum ExtractCatalyzes deglycosylation reaction nih.gov

Microbial and Plant Cell Culture Biotransformation (e.g., Leuconostoc paramesenteroides, Phytolacca americana cells)

Biotransformation using microbial or plant cell cultures offers a versatile platform for producing stilbenoid glycosides. nih.gov These systems utilize the inherent enzymatic machinery of the cells to perform complex chemical modifications, including both glycosylation and deglycosylation, often with high specificity. nih.gov

Microbial Biotransformation: Enzyme extracts from microorganisms can be employed for efficient bioconversion. For instance, an enzyme extract from the acid bacterium Leuconostoc paramesenteroides has been shown to catalyze the hydrolysis of Mulberroside A to produce oxyresveratrol. nih.gov This demonstrates the potential of microbial enzymes as biocatalysts for deglycosylation reactions.

Plant Cell Culture Biotransformation: Plant cell suspension cultures are particularly adept at modifying exogenous compounds. nih.govresearchgate.net

Phytolacca americana (American pokeweed): Cell cultures of P. americana have demonstrated a high capacity for the biotransformation of stilbenoids. researchgate.net When oxyresveratrol is introduced to these cultures, the cells can regioselectively add glucose moieties, converting the aglycone into various glucosides, including oxyresveratrol 3-O-β-D-glucoside, 2'-O-β-D-glucoside, and 4'-O-β-D-glucoside. mdpi.comnih.gov This glycosylation capability highlights the potential of plant cell cultures as a production system for specific glycosides. mdpi.comnih.gov

Morus alba (White Mulberry): In cell suspension cultures of Morus alba, Mulberroside A is first generated by the cells and subsequently deglycosylated by endogenous enzymes to yield oxyresveratrol within the same system. nih.gov This showcases an integrated biosynthetic and biotransformation process within a single plant cell culture.

Table 2: Examples of Microbial and Plant Cell Biotransformation

Organism/Cell CultureSubstrateTransformationProduct(s)
Leuconostoc paramesenteroides (enzyme extract)Mulberroside ADeglycosylationOxyresveratrol nih.gov
Phytolacca americanaOxyresveratrolGlycosylationOxyresveratrol 3-, 2'-, and 4'-β-glucosides mdpi.comnih.gov
Morus albaEndogenously produced Mulberroside ADeglycosylationOxyresveratrol nih.gov

Regioselective Glucosylation by Glycosyltransferases

For the precise synthesis of specific isomers like oxyresveratrol 4-O-β-D-glucopyranoside, the use of isolated enzymes known as glycosyltransferases (GTs or UGTs) is a powerful strategy. dtu.dknih.gov These enzymes catalyze the transfer of a sugar molecule from an activated donor, such as UDP-glucose, to an acceptor molecule (e.g., oxyresveratrol). nih.govnih.gov The key advantage of UGTs is their exquisite control over regio- and stereoselectivity, allowing for the addition of the glucose moiety at a specific hydroxyl group on the acceptor molecule without the need for complex protection and deprotection steps common in chemical synthesis. nih.govchemrxiv.org

The glucosylation of bioactive compounds can enhance their water solubility, stability, and bioavailability. nih.govnih.gov Several approaches have demonstrated the utility of UGTs for producing stilbenoid glycosides:

Plant Cell Cultures as a Source of UGTs: Cell suspension cultures of Solanum mammosum have been used to perform the regioselective glucosylation of oxyresveratrol, successfully yielding oxyresveratrol 4'-O-β-D-glucopyranoside. researchgate.net

Recombinant UGTs: UGTs from plants can be expressed in microbial hosts like E. coli for more controlled and scalable production. A glucosyltransferase from Phytolacca americana (PaGT3), when expressed in E. coli, was shown to effectively glucosylate the related stilbene, resveratrol. nih.gov The reaction was highly regioselective, producing the 4′-O-β-D-glucoside as the major product over the 3-O-β-D-glucoside. nih.govnih.gov This demonstrates the potential for using recombinant UGTs to synthesize specific oxyresveratrol glucosides.

Table 3: Regioselective Glucosylation of Stilbenoids

Enzyme/SystemSubstrateKey Product(s)Significance
Solanum mammosum cell culturesOxyresveratrolOxyresveratrol 4'-O-β-D-glucopyranosideDirect production of the target compound researchgate.net
Recombinant PaGT3 from P. americanaResveratrolResveratrol 4'-O-β-D-glucoside (major)Demonstrates high regioselectivity for the 4' position nih.gov

Structural Modification and Derivatization of Oxyresveratrol for Enhanced Biological Activities

Structural modification of the oxyresveratrol molecule is a key strategy for developing new derivatives with potentially enhanced or novel biological activities. nih.govnih.gov By chemically altering the functional groups on the stilbene backbone, researchers can modulate properties such as potency, selectivity, and stability. elsevierpure.comresearchgate.net The two aromatic rings of oxyresveratrol can be selectively modified by utilizing different protecting group strategies, allowing for targeted chemical changes on either ring A or ring B. nih.gov

O-Alkylation and Aromatic Halogenation

O-Alkylation: This process involves the addition of alkyl groups (e.g., methyl, isopropyl) to the hydroxyl (-OH) groups of oxyresveratrol. nih.gov Research has shown that the phenolic groups on ring A of oxyresveratrol are more reactive to alkylation than those on ring B, likely due to the conjugation of ring A's hydroxyl groups with the central olefinic bond. nih.gov This differential reactivity allows for a degree of selective alkylation.

Di-O-alkylation tends to occur on the two hydroxyl groups of ring A.

Tri-O-alkylation typically occupies both hydroxyls on ring A and one on ring B. nih.gov

These modifications have led to compounds with improved biological profiles. For instance, partially etherified analogs such as 5′-hydroxy-2,3′,4-trimethoxystilbene and 3′,5′-dihydroxy-2,4-dimethoxystilbene demonstrated promising anti-herpetic and DNA protective activities. nih.govelsevierpure.com Another derivative, 5′-hydroxy-2,3′,4,-triisopropoxystilbene, displayed significant anti-α-glucosidase effects, marking it as a potential lead for anti-diabetic drug development. nih.govnih.gov

Aromatic Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic rings is another effective derivatization strategy. nih.govresearchgate.net The electron-rich nature of the oxyresveratrol rings makes them susceptible to electrophilic halogenation. nih.gov Due to electronic effects, the aromatic B ring is more nucleophilic, particularly at the 2′ and 6′ positions, which facilitates regioselective halogenation under mild conditions. nih.gov Using N-chlorosuccinimide (NCS), researchers have successfully synthesized the 2′-monochloro derivative of oxyresveratrol. nih.gov Studies on the related compound resveratrol have shown that halogenation can increase its antioxidant and antimicrobial activities. nih.gov

Table 4: Examples of Oxyresveratrol Derivatives and Enhanced Activities

Modification TypeDerivative ExampleEnhanced Biological Activity
O-Alkylation (Partial)5′-hydroxy-2,3′,4-trimethoxystilbeneAnti-herpetic, DNA protective nih.govelsevierpure.com
O-Alkylation (Partial)5′-hydroxy-2,3′,4,-triisopropoxystilbeneAnti-α-glucosidase nih.govnih.gov
Aromatic Halogenation2′-monochloro-oxyresveratrolStructural analog with modified electronic properties nih.gov

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental class of reactions used to attach a wide range of substituents to an aromatic ring by replacing a hydrogen atom with an electrophile. wikipedia.orgyoutube.com Beyond halogenation, other substitution reactions can be used to create diverse oxyresveratrol derivatives.

A notable example is the Vilsmeier-Haack formylation reaction. nih.gov This reaction introduces a formyl group (-CHO) onto the aromatic ring. When applied to a protected form of oxyresveratrol (tetra-O-isopropyl oxyresveratrol), the formylation occurred on ring B, yielding the corresponding B-ring formylated product in good yield. nih.gov

The introduction of an electron-withdrawing group like a formyl or carboxyl substituent significantly alters the electronic properties of the stilbene. While these substitutions tended to decrease the compound's ability to scavenge DPPH radicals, they led to enhanced activity against the superoxide (B77818) anion radical. nih.gov This improved activity is attributed to the ability of the electron-withdrawing group to help stabilize the negative charge of the radical generated during the reaction with the superoxide anion. nih.gov This demonstrates how targeted electrophilic substitutions can be used to fine-tune the antioxidant profile of oxyresveratrol derivatives. nih.gov

Analytical Methodologies for Characterization and Quantification of Oxyresveratrol 4 O β D Glucopyranoside

Chromatographic Techniques

Chromatography is fundamental to the separation and quantification of Oxyresveratrol (B150227) 4-O-β-D-glucopyranoside from complex mixtures. High-Performance Liquid Chromatography (HPLC), High-Performance Capillary Electrophoresis with Diode Array Detection (HPCE-DAD), and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently utilized methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Oxyresveratrol 4-O-β-D-glucopyranoside and related stilbenoids. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Detailed research findings indicate that the separation is typically achieved using a gradient elution system. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small percentage of an acidifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.govjppres.com The flow rate is generally maintained around 1.0 mL/min, and detection is frequently performed using a UV-Vis or Diode Array Detector (DAD) at wavelengths of approximately 320 nm or 325 nm, where the compound exhibits strong absorbance. jppres.commdpi.com In one validated method, the retention time for a related compound, oxyresveratrol, was observed at 5.12 minutes under specific isocratic conditions. mdpi.com

Preparative HPLC is also utilized for the isolation and purification of Oxyresveratrol 4-O-β-D-glucopyranoside. nih.gov This technique uses larger columns and higher flow rates to handle larger sample loads, enabling the collection of pure fractions for further structural analysis or biological testing. nih.gov

Table 1: Exemplary HPLC Parameters for Analysis of Related Oxyresveratrol Compounds

Parameter Condition 1 Condition 2
Column Agilent Zorbax SB-C18 (100 mm × 2.1 mm × 1.8 μm) Phenomenex Kinetex 100-5 XB-C18 (5 μm, 150 × 21.2 mm)
Mobile Phase A: Water with 0.1% formic acid B: Methanol (B129727) with 0.1% formic acid A: Water with 0.005% TFA B: Acetonitrile with 0.005% TFA
Flow Rate 0.3 mL/min 20 mL/min
Detection Mass Spectrometry (Negative Mode) UV at 280 and 320 nm
Gradient 6–50% B (0-20 min), 50–100% (20-25 min), 100% (25-30 min) 10% B (0-10 min), 10–30% B (10-25 min), 30–100% B (25-30 min)

Data sourced from a study on oxyresveratrol glucuronide metabolites. nih.gov

High-Performance Capillary Electrophoresis with Diode Array Detection (HPCE-DAD)

High-Performance Capillary Electrophoresis with Diode Array Detection (HPCE-DAD) has been established as a rapid and convenient method for the analysis of related oxyresveratrol diglycosides in plant materials like the branch bark of mulberry. researchgate.net This technique offers high separation efficiency and requires minimal sample and solvent volumes.

A study on a similar compound, oxyresveratrol-4-3'-β-O-D-diglycoside, demonstrated the reliability of HPCE-DAD for its quantification. The method showed a good linear response for concentrations ranging from 0.0025 to 0.15 mg/mL. researchgate.net Furthermore, the method exhibited good repeatability and a high recovery rate of 98.12%, indicating its accuracy and precision for quantitative purposes. researchgate.net The analysis time is typically short, with migration times often under 10 minutes. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler and less instrument-intensive alternative to HPLC for the quantification of related compounds. Validated TLC densitometric methods have been developed for determining oxyresveratrol content in various plant heartwood samples. nih.govthaiscience.info

In a typical HPTLC method, separation is achieved on silica (B1680970) gel 60F-254 plates. thaiscience.infonih.gov The selection of the mobile phase is critical for achieving good resolution. A mobile phase consisting of hexane, ethyl acetate, chloroform, methanol, and formic acid in a specific ratio has been shown to provide good separation of oxyresveratrol, with a reported Rf value of 0.49 ± 0.05. thaiscience.info Quantification is performed by densitometric scanning of the plates at a specific wavelength. nih.gov This method has been validated for its accuracy and precision, making it suitable for routine quality control of plant materials. researchgate.net

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of Oxyresveratrol 4-O-β-D-glucopyranoside. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this aspect of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural identification of Oxyresveratrol 4-O-β-D-glucopyranoside. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the complete chemical structure.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the types and numbers of protons and carbons in the molecule. mdpi.com For instance, ¹H NMR data can help identify the protons on the aromatic rings, the olefinic bridge, and the glucopyranoside moiety. rsc.org

2D NMR experiments, including Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple-Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of the molecule. nih.govacs.org Specifically, NOESY correlations can confirm the position of the glucoside linkage by showing spatial proximity between the anomeric proton of the glucose unit and the protons on the oxyresveratrol backbone. nih.gov HMBC spectra further confirm these connections by showing correlations between protons and carbons that are two or three bonds apart. nih.govacs.org Spectra are often acquired in deuterated solvents like methanol-d4. acs.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are key techniques for determining the molecular weight and fragmentation pattern of Oxyresveratrol 4-O-β-D-glucopyranoside, which aids in its identification and structural confirmation. nih.gov

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with an Electrospray Ionization (ESI) source, is a common setup. nih.gov Analyses are often performed in negative ion mode. The mass spectrum of a related compound, oxyresveratrol glucuronide, exhibited a molecular ion at m/z 419.0807. nih.gov

Tandem Mass Spectrometry (MS/MS) provides further structural information through fragmentation analysis. A characteristic fragmentation pattern for oxyresveratrol glycosides is the loss of the glucoside moiety. For example, a specific fragment ion at m/z 243.0578 corresponds to the loss of a glucuronic acid moiety (m/z 176.0229) from the parent ion. nih.gov This predictable fragmentation is highly useful for identifying this class of compounds in complex mixtures. In positive ion mode, the hydriated molecular ion peak for the aglycone, oxyresveratrol, is observed at m/z 245 [M+H]⁺. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
Oxyresveratrol 4-O-β-D-glucopyranoside
Oxyresveratrol
Mulberroside A
Oxyresveratrol-4-3'-β-O-D-diglycoside
trans-ORV-4′-O-glucuronide
trans-ORV-3-O-glucuronide

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the detection and quantification of stilbenoids, including Oxyresveratrol 4-O-β-D-glucopyranoside, particularly in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC). The characteristic absorbance of the stilbene (B7821643) structure forms the basis of this analysis.

The core chromophore of Oxyresveratrol 4-O-β-D-glucopyranoside is the oxyresveratrol moiety. Analytical methods developed for oxyresveratrol consistently utilize its strong UV absorbance for detection. Chromatograms are typically monitored at wavelengths between 320 nm and 325 nm, which corresponds to an absorption maximum for the trans-stilbene (B89595) structure. jppres.commdpi.com While methods using UHPLC with photodiode array detectors can separate and identify Oxyresveratrol 4-O-β-D-glucopyranoside as a metabolite of other compounds, specific UV-Vis spectral data, such as the precise absorption maximum (λmax) for the isolated glucoside, are not extensively detailed in published literature. nih.gov The glycosylation at the 4-O position is expected to have a minor effect on the absorption spectrum compared to the parent aglycone.

Immunological Assays for Quantitation (e.g., Monoclonal Antibody-based Methods)

Immunological assays offer a highly sensitive and specific alternative for the quantification of natural compounds in complex matrices. For the oxyresveratrol family of compounds, a monoclonal antibody (MAb)-based immunoassay has been developed. nih.gov

This method involves an indirect competitive enzyme-linked immunosorbent assay (ELISA) for the determination of oxyresveratrol. nih.gov The development process included the generation of an immunogen by conjugating oxyresveratrol with cationized bovine serum albumin (cBSA). The resulting monoclonal antibody was found to be specific to oxyresveratrol and resveratrol (B1683913). nih.gov However, the cross-reactivity of this antibody with glycosylated forms of oxyresveratrol, including Oxyresveratrol 4-O-β-D-glucopyranoside, has not been reported. Therefore, while immunological assays are established for the parent compound, their applicability for the direct and specific quantification of its glucoside derivatives remains to be determined.

Method Validation Parameters (e.g., repeatability, recovery rate)

The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for the intended application. While a fully validated method specifically for the quantification of Oxyresveratrol 4-O-β-D-glucopyranoside is not detailed in the available literature, the validation parameters for HPLC methods used to quantify the parent compound, oxyresveratrol, provide a benchmark for the expected performance of such an assay. These parameters are established according to guidelines from the International Council for Harmonisation (ICH). jppres.com

A validated reversed-phase HPLC method for oxyresveratrol demonstrates the key parameters necessary for robust quantification. jppres.com The repeatability of an analytical method, often expressed as relative standard deviation (RSD), measures the precision of repeated measurements under the same conditions. The recovery rate is a measure of the method's accuracy, indicating the proportion of the analyte that is successfully measured from a sample.

Below is a table summarizing the validation parameters from a representative HPLC method for the analysis of oxyresveratrol. jppres.com

ParameterResultAcceptance Criteria
Linearity (r²) 0.9994r² ≥ 0.999
Range 1.265–12.65 µg/mL-
Accuracy (% Relative Accuracy) 98.79–105.74%80–120%
Precision (Repeatability)
      Intraday %RSD1.87–2.83%%RSD ≤ 5%
      Interday %RSD2.89–3.80%%RSD ≤ 5%
Recovery Rate (%) 88.53 ± 0.71%Typically 80-120%

Preclinical Pharmacological Activities and Underlying Molecular Mechanisms of Oxyresveratrol 4 O β D Glucopyranoside and Its Aglycone, Oxyresveratrol

Antioxidant Mechanisms

Oxyresveratrol (B150227) has been extensively investigated for its antioxidant properties, which are foundational to many of its other biological activities. nih.gov The compound combats oxidative stress through several key mechanisms, including direct scavenging of reactive species, enhancement of the body's endogenous antioxidant systems, and activation of crucial signaling pathways.

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

Oxyresveratrol is a potent scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can cause significant damage to cells. nih.govresearchgate.net Studies have demonstrated its efficacy in neutralizing radicals such as 2,2-diphenyl-1-picryl-hydrazyl (DPPH), superoxide (B77818) anion (O2•−), hydroxyl radical (HO•), 2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid radical cation (ABTS•+), hydrogen peroxide (H2O2), and nitric oxide (NO•). nih.gov

In comparative studies, oxyresveratrol was found to be a more effective scavenger of DPPH radicals than resveratrol (B1683913), with an IC50 value of 28.9 µM. nih.govresearchgate.net It is also a more effective scavenger of free nitric oxide. nih.govresearchgate.net Furthermore, oxyresveratrol has been shown to effectively scavenge H2O2 and NO in microglial cells. nih.gov This direct radical scavenging activity is a primary contributor to its neuroprotective and cellular protective effects. nih.govselleckchem.com

Reactive SpeciesModel System/AssayObserved Effect of OxyresveratrolReference
DPPHFree radical modelEffective scavenger (IC50 = 28.9 µM) nih.govresearchgate.net
NO•Spectrofluorimetric cell-free assayEffective scavenger (IC50 = 45.31 µM) nih.govresearchgate.net
ABTS•+ABTS assayPotent antioxidant activity
H2O2Microglial cellsEffective scavenger nih.gov
O2•−, HO•Various testing systemsDemonstrated scavenging activity nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, oxyresveratrol enhances the body's innate antioxidant defenses by modulating the activity of various protective enzymes. It has been shown to upregulate the expression and activity of key enzymes such as Heme Oxygenase-1 (HO-1) and Manganese Superoxide Dismutase (MnSOD). nih.gov

In human lens epithelial cells, oxyresveratrol provided protection from H2O2-induced oxidative stress by activating the HO-1 pathway. nih.gov It was also found to suppress ROS levels in human embryonic fibroblast cells by upregulating MnSOD. nih.gov In animal models, oral administration of oxyresveratrol restored the depleted levels of antioxidant enzymes in mice that had been exposed to ethanol (B145695). nih.gov This modulation of endogenous systems provides a more sustained defense against oxidative insults.

Activation of Nrf2/ARE Signaling Pathways

A critical mechanism underlying oxyresveratrol's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.govcapes.gov.br Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1). mednexus.orgnih.gov

Studies have shown that oxyresveratrol induces the nuclear translocation and transactivation of Nrf2. nih.govcapes.gov.br This activation is mediated, at least in part, through the phosphorylation of Nrf2 via the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govcapes.gov.br Once activated, Nrf2 binds to the ARE in the promoter region of target genes, leading to the increased expression of protective enzymes like HO-1. mednexus.orgmednexus.org This pathway is central to how oxyresveratrol protects hepatocytes and other cells from severe oxidative stress. nih.govcapes.gov.br

Protection Against Lipid Peroxidation in Testing Systems

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. Oxyresveratrol has demonstrated significant protective activity against lipid peroxidation in various experimental models. nih.gov For instance, it showed an inhibitory effect against lipid peroxidation induced by iron sulfate (B86663) (FeSO4) and hydrogen peroxide (H2O2) in rat liver microsomes. nih.govoup.com It also protected against lipid peroxidation in rat brain homogenates. nih.gov This action helps to maintain the integrity and function of cellular membranes in the face of oxidative challenge.

Anti-inflammatory Mechanisms

Oxyresveratrol exhibits potent anti-inflammatory properties, which are closely linked to its antioxidant activities. researchgate.net It modulates inflammatory responses primarily by inhibiting the production of key pro-inflammatory molecules.

Inhibition of Pro-inflammatory Mediators

Oxyresveratrol has been shown to effectively suppress the expression and release of multiple pro-inflammatory mediators in various cell types, particularly in immune cells like microglia and macrophages. nih.govresearchgate.net Research has consistently demonstrated its ability to inhibit nitric oxide (NO), a key inflammatory signaling molecule, by down-regulating the expression of inducible nitric oxide synthase (iNOS). nih.govoup.com

Furthermore, oxyresveratrol significantly reduces the production of several pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated murine BV-2 microglial cells, it suppressed the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govacs.org In human microglial cells stimulated with IL-1β, oxyresveratrol strongly decreased the secretion of IL-6 and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov These effects are often achieved through the modulation of key inflammatory signaling pathways such as NF-κB. nih.govoup.com

Pro-inflammatory MediatorCell ModelStimulusObserved Effect of OxyresveratrolReference
NOMurine Macrophage (RAW 264.7)LPSInhibited nitrite (B80452) accumulation and iNOS expression oup.com
TNF-αMurine Microglia (BV-2)LPSSuppressed release nih.gov
IL-1βMurine Microglia (BV-2)LPSSuppressed release nih.gov
IL-6Human Microglia (HMC3)IL-1βStrongly decreased release nih.govnih.gov
MCP-1Human Microglia (HMC3)IL-1βStrongly decreased release nih.govnih.gov

Modulation of Inflammatory Enzymes

Oxyresveratrol has demonstrated the ability to modulate key inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In preclinical models, oxyresveratrol has been shown to reduce the production of nitric oxide (NO) by suppressing the expression of iNOS in murine macrophage-like RAW 264.7 cells. nih.gov Similarly, it has been observed to decrease the generation of prostaglandin (B15479496) E2 by downregulating the expression of COX-2 protein. nih.gov Some studies suggest that oxyresveratrol has weak direct inhibitory activity on COX-1 and COX-2. nih.gov

The anti-inflammatory effects of oxyresveratrol have been linked to its ability to inhibit the expression of iNOS and COX-2 at both the mRNA and protein levels. mdpi.commdpi.comresearchgate.net This suppression is thought to be a key mechanism behind its observed anti-inflammatory properties in various preclinical settings. mdpi.commdpi.com

CompoundTarget EnzymeEffectCell Model
OxyresveratroliNOSSuppressed expression, reduced NO productionRAW 264.7 cells nih.govmdpi.com
OxyresveratrolCOX-2Downregulated protein expression, reduced PGE2RAW 264.7 cells nih.govmdpi.com

Regulation of Key Signaling Pathways

NF-κB Signaling Pathway

A significant body of preclinical evidence points to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway as a central mechanism for the anti-inflammatory effects of oxyresveratrol. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, oxyresveratrol has been shown to inhibit the activation of NF-κB. mdpi.com This inhibition is crucial as NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for iNOS and COX-2. scienceopen.com

Studies have demonstrated that oxyresveratrol can suppress the phosphorylation of IκB-α and the subsequent nuclear translocation of NF-κB in response to inflammatory stimuli like LPS. nih.govsuss.edu.sg This action effectively blocks the inflammatory cascade at a critical point. The anti-inflammatory activity of oxyresveratrol has been observed in various cell types, including RAW 264.7 cells, Jurkat leukemic T cells, and C28/I2 chondrocytes, further highlighting the importance of NF-κB modulation. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, JNK, p38)

Oxyresveratrol has been found to regulate the mitogen-activated protein kinase (MAPK) pathways, which are critical in mediating inflammatory responses. Specifically, it has been shown to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli. nih.gov In murine BV-2 microglial cells, oxyresveratrol suppressed the release of pro-inflammatory mediators by inhibiting the MAPKs (ERK1/2, JNK, and p38) and NF-κB signaling pathways. nih.gov

PI3K/AKT/p70S6K Pathway

Recent studies have elucidated the role of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/p70S6K pathway in the anti-inflammatory actions of oxyresveratrol. In human microglial cells, oxyresveratrol was found to decrease the release of pro-inflammatory cytokines by suppressing the PI3K/AKT/p70S6K and ERK1/2 MAPK pathways. nih.govmdpi.com Specifically, it significantly inhibited the phosphorylation of AKT at Ser473 and the downstream target p70S6K in a concentration-dependent manner. mdpi.com

Research in LPS-induced mice suggests that oxyresveratrol alleviates neuroinflammation via the PI3K-Akt pathway. mdpi.comnih.gov The protective effect on neuroinflammation is believed to occur through the inhibition of the phosphorylation process within the PI3K/Akt pathway, leading to a downregulation of inflammatory factor expression. mdpi.comresearchgate.net

Estrogen Receptor (ER)-Dependent Modulation of Inflammatory Response

Intriguing evidence suggests that oxyresveratrol can function as a phytoestrogen, exerting its anti-inflammatory effects through an estrogen receptor (ER)-dependent mechanism. nih.govsuss.edu.sg In MCF-7 cells, oxyresveratrol induced proliferation and ER-mediated transcriptional activation. nih.govsuss.edu.sg This estrogen-like effect was reversible by the ER inhibitor ICI 182780. nih.govsuss.edu.sg

In the context of inflammation, the LPS-induced inflammatory response in RAW264.7 cells, including IκB-α phosphorylation and NF-κB nuclear translocation, was significantly suppressed by oxyresveratrol in an ER-dependent manner. nih.govsuss.edu.sgresearchgate.net These findings suggest that oxyresveratrol may act as an ER agonist to modulate NF-κB signaling and thereby control inflammation. nih.govsuss.edu.sg

Neuroprotective Mechanisms

Oxyresveratrol and its glucoside have demonstrated neuroprotective properties in various preclinical models. nih.govnih.gov A key mechanism underlying this neuroprotection is its anti-inflammatory and antioxidant activity. nih.govnih.gov By suppressing neuroinflammation through the inhibition of microglial activation and the production of pro-inflammatory mediators, oxyresveratrol helps to protect neurons from damage. nih.govacs.org

The compound has been shown to protect cultured rat cortical neurons from N-methyl-D-aspartate (NMDA)-induced toxicity by suppressing the generation of reactive oxygen species (ROS) and the increase in intracellular calcium concentration. nih.gov Furthermore, in a model of Parkinson's disease, oxyresveratrol has shown neuroprotective effects by reducing apoptosis in the SH-SY5Y cell line. hkmj.org Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent. hkmj.org

PathwayKey Proteins/FactorsEffect of OxyresveratrolCell/Animal Model
NF-κBIκB-α, NF-κBInhibition of phosphorylation and nuclear translocationRAW264.7 cells nih.govsuss.edu.sg
MAPKp38, JNK, ERK1/2Suppression of phosphorylationBV-2 microglial cells nih.gov, HMC3 cells mdpi.com
PI3K/AKTAKT, p70S6KInhibition of phosphorylationHMC3 cells mdpi.com, LPS-induced mice mdpi.com
Estrogen ReceptorERα/βAgonistic activity, modulation of NF-κBMCF-7 cells, RAW264.7 cells nih.govsuss.edu.sg

Protection Against Oxidative Stress in Neuronal Cells (e.g., PC12, cortical neurons, hippocampal neurons)

Preclinical studies have demonstrated that oxyresveratrol provides significant protection to various neuronal cell types against oxidative stress-induced damage. In cultured P19 cells, oxyresveratrol prevented neuronal cell death induced by serum deprivation, a condition that leads to oxidative stress. nih.gov Similarly, it has shown cytoprotective effects in hydrogen peroxide-treated PC12 cells. nih.gov The mechanism for this protection is linked to its ability to suppress the generation of reactive oxygen species (ROS). nih.gov For instance, in cultured rat cortical neurons, oxyresveratrol protected against N-methyl-D-aspartate (NMDA)-induced toxicity by inhibiting ROS generation. nih.gov Furthermore, studies on imine analogs of oxyresveratrol suggest that the protective effects against oxidative stress may involve the regulation of heme oxygenase-1 (HO-1) expression and the translocation of nuclear factor E2-related factor 2 (Nrf2). nih.gov

Table 1: Preclinical Studies on Oxyresveratrol's Protection Against Oxidative Stress in Neuronal Cells

Cell Line Stressor Key Findings Molecular Mechanisms
PC12 cells Hydrogen Peroxide Exhibited cytoprotective effects. nih.gov Regulation of HO-1 expression and Nrf2 translocation (inferred from imine analogs). nih.gov
Cultured rat cortical neurons NMDA Protected against NMDA-induced toxicity. nih.gov Suppression of ROS generation and reduction of intracellular Ca2+ increase. nih.gov
Cultured P19 cells Serum deprivation Prevented neuronal cell death. nih.gov Not specified.

Anti-Neuroinflammatory Effects in Microglial and Astrocyte Models (e.g., BV-2, HMC3 cells)

Oxyresveratrol has demonstrated potent anti-neuroinflammatory effects in various preclinical models. In lipopolysaccharide (LPS)-stimulated BV-2 mouse microglial cells, oxyresveratrol effectively suppressed the release of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). acs.org The underlying mechanism for these effects involves the modulation of the MAPKs (ERK1/2, JNK, and p38) and NF-κB signaling pathways. nih.govacs.org Further studies in BV-2 cells revealed that oxyresveratrol can promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. acs.org In murine N9 microglial cells, oxyresveratrol showed strong NO scavenging activity. nih.gov It has also been shown to prevent neuroinflammation in microglial cells and inhibit the production of inflammatory mediators like IL-6 and cyclooxygenase 2 (COX-2) through the NF-κB pathway. nih.gov

Table 2: Preclinical Studies on Oxyresveratrol's Anti-Neuroinflammatory Effects

Cell Model Stimulant Key Findings Underlying Molecular Mechanisms
BV-2 mouse microglial cells LPS Suppressed release of NO, TNF-α, iNOS, IL-1β, and IL-6. acs.org Inhibition of MAPKs (ERK1/2, JNK, p38) and NF-κB signaling pathways. acs.org
BV-2 mouse microglial cells LPS Promoted polarization from M1 to M2 phenotype. acs.org Modulation of phenotype markers (e.g., iNOS, IL-1β, IL-6, CD86 for M1; Arg1, CD163, IL-10 for M2). acs.org
Murine N9 microglial cells Not specified Strong NO scavenging activity. nih.gov Did not inhibit iNOS activity or expression. nih.gov

Inhibition of β-Amyloid-Induced Neurotoxicity

Oxyresveratrol has shown promise in combating the neurotoxic effects of β-amyloid (Aβ), a key pathological hallmark of Alzheimer's disease. In cultured rat cortical neurons, oxyresveratrol was found to prevent neuronal cell damage induced by the Aβ peptide (25-35). nih.gov The protective mechanism involves the attenuation of the increase in cytosolic Ca2+ levels, a reduction in glutamate (B1630785) release, and a decrease in the generation of reactive oxygen species (ROS). nih.gov Further research indicates that oxyresveratrol can inhibit the production of Aβ by targeting β-secretase. nih.gov In mouse cortical astrocytes, oxyresveratrol was shown to attenuate corticosterone-induced amyloid precursor protein (APP) production, suggesting another avenue through which it may reduce Aβ levels. nih.gov

Modulation of Neuronal Cell Death Pathways (e.g., NMDA-induced toxicity, H2O2-induced injury)

Oxyresveratrol has been shown to modulate various neuronal cell death pathways. It protects cultured rat cortical neurons from N-methyl-D-aspartate (NMDA)-induced toxicity by suppressing both the generation of ROS and the increase in intracellular Ca2+ concentration. nih.gov Studies with its analog, resveratrol, have shown significant attenuation of NMDA-induced cell death in mature neurons. researchgate.net In the context of H2O2-induced injury, imine analogs of oxyresveratrol have demonstrated cytoprotective effects in PC12 cells. nih.gov Furthermore, oxyresveratrol has been found to inhibit neuronal apoptotic cell death in neuroblastoma and cerebral ischemia models. nih.gov In a model of kainic acid-induced hippocampal cell death, oral pretreatment with oxyresveratrol significantly protected CA3 neurons. nih.gov This neuroprotective effect was associated with the reduction of FoxO3a and pFoxO3a protein expression. nih.gov

Enhancement of Neurite Growth

The potential of oxyresveratrol to enhance neurite growth has been observed in preclinical studies. In a study using cultured P19 cells subjected to oxidative stress through serum deprivation, oxyresveratrol not only prevented neuronal cell death but also improved neurite growth. nih.gov While direct studies on oxyresveratrol are limited, its structural analog, resveratrol, has been shown to promote neurite outgrowth and synaptogenesis. researchgate.netnih.gov

Mitochondrial Protection and Function Modulation

The protective effects of oxyresveratrol on mitochondrial function are a key aspect of its neuroprotective profile. Its analog, resveratrol, has been shown to protect mitochondrial function and improve cell survival rates when administered during reoxygenation after an ischemic insult. nih.gov This protection is partly mediated by the activation of the PINK1/Parkin signaling pathway, which is involved in mitophagy—the selective removal of damaged mitochondria. nih.gov Resveratrol has also been reported to attenuate mitochondrial function impairment caused by oxidative stress by upregulating mitochondrial antioxidant enzymes and reducing the production of ROS. nih.gov In PC12 cells subjected to oxygen-glucose deprivation/reoxygenation, resveratrol reversed the accumulation of mitochondrial superoxide, the reduction of mitochondrial membrane potential, and the opening of the mitochondrial permeability transition pore. nih.gov

Anticancer Mechanisms

Oxyresveratrol has demonstrated significant anticancer activity in various preclinical models through multiple mechanisms.

In breast cancer cells (MDA-MB-231, BT-549, and 4T1), oxyresveratrol was found to inhibit cell growth by inducing ferroptosis, a form of iron-dependent cell death. frontiersin.orgnih.gov This was evidenced by an increase in intracellular ferrous ions, reactive oxygen species, and lipid peroxidation, along with altered mitochondrial morphology characteristic of ferroptosis. frontiersin.orgnih.gov The underlying mechanism involves the suppression of the EGFR/PI3K/AKT/GPX4 signaling axis. frontiersin.orgnih.gov

In liver cancer, bioinformatic and in vitro studies have shown that oxyresveratrol's effectiveness is linked to several signaling pathways, including apoptosis and autophagy. nih.gov It was found to down-regulate the transcript expressions of ESR1 and EGFR in a dose-related manner in liver cancer cells. nih.gov

Studies on MCF-7 breast cancer cells have revealed that oxyresveratrol can modulate genes associated with apoptosis, cell cycle control, and DNA repair. frontiersin.org It was also shown to have a synergistic effect with chemotherapeutic agents like doxorubicin (B1662922) and melphalan (B128) in breast cancer cells. semanticscholar.org In epithelial ovarian cancer cells, oxyresveratrol enhances the anti-cancer effect of cisplatin (B142131) by suppressing the activation of protein kinase B (AKT). mdpi.com

Table 3: Preclinical Studies on the Anticancer Mechanisms of Oxyresveratrol

Cancer Type Cell Lines Key Findings Underlying Molecular Mechanisms
Breast Cancer MDA-MB-231, BT-549, 4T1 Inhibited cell growth and induced ferroptosis. frontiersin.orgnih.gov Suppression of the EGFR/PI3K/AKT/GPX4 signaling axis. frontiersin.orgnih.gov
Liver Cancer HepG2 Lowered cell proliferation. nih.gov Implicated in apoptosis, autophagy, and NF-kappa B signaling pathways; down-regulated ESR1 and EGFR mRNA expression. nih.gov
Breast Cancer MCF-7 Modulated genes related to apoptosis, cell cycle, and DNA repair. frontiersin.org Not specified.
Epithelial Ovarian Cancer SKOV3, TOV21G Enhanced the anti-cancer effect of cisplatin. mdpi.com Suppression of AKT activation. mdpi.com

Inhibition of Cancer Cell Proliferation and Viability (in vitro models)

Oxyresveratrol has demonstrated potent inhibitory effects on the proliferation and viability of a wide range of cancer cell lines. In human osteosarcoma Saos-2 cells, oxyresveratrol significantly reduces cell viability in a concentration-dependent manner. nih.gov Similarly, it exerts a cytotoxic effect on the highly chemo-resistant, triple-negative human breast cancer cell line MDA-MB-231 and the MCF-7 breast cancer cell line. nih.govmdpi.comresearchgate.net While research on Oxyresveratrol 4-O-β-D-glucopyranoside is sparse in this area, a related compound, resveratrol-4-O-D-(2'-galloyl)-glucopyranoside, has been shown to inhibit the proliferation of leukemia cell lines HL-60, Jurkat, and U937. nih.gov

CompoundCell LineCancer TypeObserved EffectSource
OxyresveratrolSaos-2OsteosarcomaSignificantly reduced cell viability in a concentration-dependent manner. nih.gov
OxyresveratrolMDA-MB-231Triple-Negative Breast CancerExhibited a potent cytotoxic effect. nih.gov
OxyresveratrolMCF-7Breast CancerPresented cytotoxicity and reduced cell viability. mdpi.comresearchgate.net

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism through which oxyresveratrol inhibits cancer cell growth is by inducing apoptosis, or programmed cell death. Treatment with oxyresveratrol leads to a significant, concentration-dependent increase in apoptotic cells in the Saos-2 osteosarcoma line. nih.gov In MDA-MB-231 breast cancer cells, oxyresveratrol-mediated cell death is characterized by hallmarks of apoptosis, including chromatin condensation and DNA fragmentation. nih.gov Similar apoptotic induction has been observed in MCF-7 cells. mdpi.com

Mitochondria-Mediated Apoptotic Pathways

Oxyresveratrol-induced apoptosis is primarily executed via the mitochondria-mediated (intrinsic) pathway. This involves the disruption of mitochondrial integrity and the activation of a cascade of specific proteins.

Mitochondrial Membrane Potential (MMP) Depolarization: A key early event in apoptosis is the loss of the mitochondrial membrane potential (ΔΨm). Oxyresveratrol treatment has been shown to cause a significant, concentration-dependent decrease in the MMP in Saos-2 cells. nih.gov It also leads to depolarization of the mitochondrial membrane in MDA-MB-231 and MCF-7 cells. nih.govresearchgate.net

Bax/Bcl-2 Modulation: The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is critical for cell survival. Oxyresveratrol modulates the expression of these Bcl-2 family proteins to favor apoptosis. nih.gov In a study on a related compound in HL-60 cells, treatment led to the upregulation of Bax and downregulation of Bcl-2, shifting the ratio to promote cell death. nih.gov

Cytochrome c Release and Caspase Activation: The depolarization of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This, in turn, triggers the activation of a cascade of cysteine proteases known as caspases. Oxyresveratrol induces the cleavage, and thus activation, of initiator caspase-9 and executioner caspase-3 in Saos-2 cells. nih.gov In both MCF-7 and MDA-MB-231 cells, oxyresveratrol treatment upregulates caspases-3, -7, -8, and -9. researchgate.net Interestingly, in MDA-MB-231 cells, one study noted a caspase-independent apoptosis-like cell death pathway involving the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus. nih.gov

Cell LineMolecular EventCompoundSource
Saos-2MMP depolarization, Cytochrome c release, Caspase-3 & -9 activation, Bcl-2 family modulationOxyresveratrol nih.gov
MDA-MB-231MMP depolarization, AIF translocation, Caspase-3, -7, -8, -9 upregulationOxyresveratrol nih.govresearchgate.net
MCF-7MMP depolarization, Caspase-3, -7, -8, -9 upregulationOxyresveratrol researchgate.net

Inhibition of Cell Migration

Metastasis, the spread of cancer cells, is a major cause of mortality. Oxyresveratrol has shown potential in inhibiting this process by impeding cell migration. In human osteosarcoma U2OS cells, oxyresveratrol effectively attenuated cell migration. researchgate.net It has also been found to significantly inhibit the migration of human colon cancer cells, such as HCT116 and HT-29. nih.gov This inhibition is partly achieved by regulating the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. researchgate.netnih.gov

Modulation of Specific Signaling Pathways in Cancer Cells

Oxyresveratrol exerts its anticancer effects by targeting key signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation.

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes tumor growth. Oxyresveratrol has been shown to inhibit the phosphorylation and activation of STAT3 in Saos-2 and U2OS osteosarcoma cells. nih.govresearchgate.net This inhibition of STAT3 signaling is directly linked to the induction of apoptosis, reduced cell viability, and decreased cell migration. nih.govresearchgate.net

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. mdpi.comnih.govnih.gov Oxyresveratrol has been demonstrated to suppress this pathway in various cancer models. In epithelial ovarian cancer cells (SKOV3 and TOV21G), oxyresveratrol inhibited the PI3K/AKT/mTOR pathway by reducing the levels of phosphorylated AKT. mdpi.com It also inhibits this pathway in cervical cancer cells, leading to reduced proliferation and migration. researchgate.net

Effects on Cell Cycle Control

The cell cycle is a tightly regulated process that ensures proper cell division. Cancer cells often have defects in cell cycle control, leading to uncontrolled proliferation. Oxyresveratrol can interfere with this process, causing cell cycle arrest. In MDA-MB-231 breast cancer cells, treatment led to an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov In MCF-7 cells, oxyresveratrol treatment caused a dose-dependent decrease in the percentage of cells in the G0/G1 and S phases, suggesting an arrest at these checkpoints. mdpi.comnih.gov

Modulation of DNA Repair Mechanisms

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. nih.gov In the context of apoptosis, the cleavage and inactivation of PARP by executioner caspases (like caspase-3) is a well-established hallmark. This event ensures that the cell does not expend energy on futile DNA repair efforts once the apoptotic program is activated. Oxyresveratrol treatment has been shown to induce PARP cleavage in MDA-MB-231 cells, consistent with its ability to trigger apoptosis. nih.gov Furthermore, gene expression analysis in MCF-7 cells treated with oxyresveratrol revealed that DNA repair was among the most significantly affected biological pathways. nih.gov

Antihyperglycemic and Antidiabetic Mechanisms

Oxyresveratrol, the aglycone of Oxyresveratrol 4-O-β-D-glucopyranoside, has demonstrated multiple preclinical activities suggesting potential for managing hyperglycemia and diabetes. These mechanisms include direct enzyme inhibition, prevention of protein glycation, and modulation of key pathways in glucose metabolism and insulin (B600854) secretion.

Oxyresveratrol has been identified as a potent inhibitor of α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into glucose. nih.gov By inhibiting this enzyme, oxyresveratrol can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose spike.

Research has shown that oxyresveratrol exhibits strong inhibitory activity against α-glucosidase, with one study reporting an IC₅₀ value of 19.5 ± 1.7 μM. nih.gov Interestingly, structural modifications to the oxyresveratrol molecule, such as O-alkylation, generally lead to a reduction or complete loss of this inhibitory activity. nih.gov This suggests that the specific arrangement of hydroxyl groups on the oxyresveratrol structure is crucial for its interaction with the α-glucosidase enzyme.

Table 1: α-Glucosidase Inhibitory Activity of Oxyresveratrol

Compound IC₅₀ (μM)
Oxyresveratrol 19.5 ± 1.7

This table presents the half-maximal inhibitory concentration (IC₅₀) of oxyresveratrol against α-glucosidase compared to the control drug, acarbose.

Glycation is a non-enzymatic reaction between sugars and proteins or lipids that results in the formation of Advanced Glycation End Products (AGEs). The accumulation of AGEs is implicated in diabetic complications and aging. Oxyresveratrol has demonstrated significant anti-glycation properties. nih.gov

Studies have shown that oxyresveratrol can effectively inhibit the formation of fluorescent AGEs in vitro. In a model using bovine serum albumin (BSA) glycated with D-ribose, resveratrol, a related compound, demonstrated an 80% inhibition of fluorescent AGE formation. researchgate.netuctm.edu Oxyresveratrol has also been shown to exert a strong inhibitory effect on the formation of AGEs, which may be linked to its ability to scavenge methylglyoxal, a key precursor in AGE formation. nih.gov The anti-glycation activity of oxyresveratrol contributes to its potential protective effects against the long-term complications associated with diabetes. nih.gov

The available research on the direct effects of Oxyresveratrol 4-O-β-D-glucopyranoside on insulin secretion is limited. However, studies on its aglycone, oxyresveratrol, and the related compound resveratrol, provide insights into potential mechanisms. Oxyresveratrol may help regulate blood sugar by improving the function of pancreatic β-cells, which are responsible for producing insulin. mdpi.com

Studies on resveratrol have shown that it can potentiate glucose-stimulated insulin secretion in both INS-1E cells and human islets. nih.gov This effect is linked to the activation of SIRT1, a protein deacetylase that plays a role in glucose metabolism and islet function. nih.govmdpi.com Activation of SIRT1 by resveratrol leads to the up-regulation of key genes essential for β-cell function, including Glut2, glucokinase, Pdx-1, and Hnf-1α. nih.gov These changes result in elevated glycolytic flux, increased ATP generation, and enhanced mitochondrial activity, all of which contribute to a more robust insulin secretory response to glucose. nih.gov

Glucokinase (GK) is a key enzyme in the liver and pancreas that acts as a glucose sensor, playing a critical role in glucose homeostasis. Oxyresveratrol has been suggested to stabilize or enhance both the activity and expression of glucokinase. mdpi.com By activating GK, oxyresveratrol can potentially increase glucose uptake by the liver and enhance insulin secretion from pancreatic β-cells, contributing to lower blood glucose levels. A study comparing five bioactive ingredients from mulberry, a source of oxyresveratrol, investigated their mechanisms for activating glucokinase in hepatocytes. nih.gov

Tyrosinase Inhibitory and Melanogenesis Regulatory Mechanisms

Oxyresveratrol and its glucosides are well-documented for their potent ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis (melanogenesis). This activity is central to their investigation as skin-lightening agents.

Oxyresveratrol is a highly potent direct inhibitor of tyrosinase, significantly more effective than the commonly used skin-whitening agent, kojic acid. researchgate.net One study found its inhibitory effect on mushroom tyrosinase to be 32-fold stronger than that of kojic acid. researchgate.netmdpi.com

The mechanism of inhibition by oxyresveratrol has been a subject of detailed study, with some variations in findings depending on the substrate used. Several studies have characterized it as a reversible, non-competitive inhibitor of mushroom tyrosinase when L-DOPA is the substrate. nih.govresearchgate.netmdpi.com This indicates that oxyresveratrol binds to a site on the enzyme other than the active site, inactivating it. However, when L-tyrosine is used as the substrate, conflicting results have been reported, with some studies suggesting a non-competitive mode while others describe it as a competitive inhibitor. nih.gov

The depigmenting effect of oxyresveratrol is attributed to this direct, reversible inhibition of tyrosinase activity rather than a suppression of the enzyme's expression or synthesis. researchgate.net Glucoside derivatives of oxyresveratrol also exhibit significant tyrosinase inhibitory activity. For instance, Oxyresveratrol 2-O-β-D-glucopyranoside and Oxyresveratrol 3'-O-β-D-glucopyranoside have been identified as effective tyrosinase inhibitors with IC₅₀ values of 29.75 μM and 1.64 μM, respectively. medchemexpress.comcenmed.com

Table 2: Tyrosinase Inhibitory Activity of Oxyresveratrol and its Glucosides

Compound Source Enzyme IC₅₀ (μM)
Oxyresveratrol Mushroom 1.2
Oxyresveratrol Murine 52.7
Oxyresveratrol 2-O-β-D-glucopyranoside Not Specified 29.75
Oxyresveratrol 3'-O-β-D-glucopyranoside Not Specified 1.64

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for oxyresveratrol and its derivatives against tyrosinase from different sources.

Suppression of Melanogenesis-Associated Transcription Factor (MITF)

Oxyresveratrol has been shown to suppress melanogenesis by down-regulating the Microphthalmia-associated transcription factor (MITF), a key regulator of melanin synthesis. Studies on B16F10 melanoma cells demonstrate that treatment with oxyresveratrol leads to a reduction in both the mRNA and protein levels of MITF. This suppression is part of a broader impact on the MC1R/cAMP/MITF signaling pathway. By inhibiting this pathway, oxyresveratrol effectively reduces the expression of MITF and subsequently hinders the transcription of melanogenesis-related enzymes. This action highlights oxyresveratrol's potential as an agent for addressing hyperpigmentation.

Regulation of Tyrosinase-Related Protein-2 (TRP-2) Expression

As a downstream target of MITF, the expression of Tyrosinase-Related Protein-2 (TRP-2), an enzyme involved in the melanin synthesis cascade, is also modulated by oxyresveratrol. Research has confirmed that oxyresveratrol treatment in B16F10 cells leads to a decrease in both the mRNA and protein levels of TRP-2. This downregulation is a direct consequence of the reduced MITF expression. By controlling the expression of TRP-2 and other related enzymes like TRP-1, oxyresveratrol interferes with the production of melanin.

ROS Removal in Cells affecting Melanin Content

Oxyresveratrol demonstrates significant antioxidant activity, which plays a crucial role in its anti-melanogenic effects. Reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), can induce oxidative stress and promote melanin production by stimulating tyrosinase activity. Oxyresveratrol effectively scavenges free radicals, thereby reducing cellular oxidative stress. In studies using H2O2-induced B16 melanoma cells, oxyresveratrol significantly suppressed the accumulation of melanin in a dose-dependent manner. This suggests that the compound's ability to remove ROS is a key mechanism through which it inhibits tyrosinase-related oxidative stress and subsequent melanogenesis. Furthermore, oxyresveratrol's antioxidant properties may be enhanced by its ability to activate the Nrf2/HO-1 signaling pathway, which helps eliminate ROS produced by factors like UVB irradiation.

Antiviral Mechanisms

Oxyresveratrol has demonstrated notable antiviral properties against several DNA viruses, particularly those in the Herpesviridae family.

Oxyresveratrol effectively inhibits the replication of both Herpes Simplex Virus (HSV) and Varicella-zoster virus (VZV). It has shown activity against HSV-1 and HSV-2. Importantly, its efficacy extends to acyclovir-resistant strains of HSV-1 and VZV, indicating a mechanism of action different from that of conventional nucleoside analogs. Research has established its inhibitory concentrations (IC50) against various viral strains.

Table 1: Inhibitory Activity of Oxyresveratrol against Herpesviridae Viruses

Virus Strain IC₅₀ (µg/mL)
Herpes Simplex Virus-1 (HSV-1) 19.8
HSV-1 (Clinical Isolate 1) 23.3
HSV-1 (Clinical Isolate 2) 23.5
HSV-1 (Clinical Isolate 3) 24.8
HSV-1 (Thymidine Kinase-deficient) 25.5
HSV-1 (PAA-resistant) 21.7
Varicella-zoster virus (VZV) (Wild Type) 12.82
VZV (Thymidine Kinase-deficient) 12.80
VZV (DNA Polymerase Mutant 1) 12.99
VZV (DNA Polymerase Mutant 2) 12.82

Data sourced from multiple studies.

The antiviral action of oxyresveratrol targets multiple stages of the viral replication cycle. Studies on HSV-1 and HSV-2 have shown that it exerts inhibitory activity during both the early and late phases of replication. A significant effect observed is the inhibition of late protein synthesis. By interfering with these crucial steps, oxyresveratrol effectively reduces the production of new viral particles. This broad-spectrum inhibition of the replication process contributes to its potent antiviral effects against herpesviruses.

Antibacterial and Antifungal Mechanisms

Oxyresveratrol has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) of oxyresveratrol against all tested S. aureus strains was found to be 125 µg/ml. The primary mechanisms of its antibacterial action involve compromising the bacterial cell membrane and inhibiting key cellular processes. It appears to increase membrane permeability and inhibit ATPase activity. Furthermore, transmission electron microscopy has revealed that oxyresveratrol treatment leads to alterations in septa formation during cell division in MRSA. Studies have also shown antibacterial activity against periodontal pathogens such as Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans, with MIC values of 0.07 mg/mL and 0.08 mg/mL, respectively. Information regarding its specific antifungal mechanisms is less prevalent in the current literature.

Table 2: Antibacterial Activity of Oxyresveratrol

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA) 125 µg/mL
Porphyromonas gingivalis 70 µg/mL (0.07 mg/mL)
Aggregatibacter actinomycetemcomitans 80 µg/mL (0.08 mg/mL)

Data sourced from multiple studies.

Inhibition of Bacterial Growth (e.g., Staphylococcus spp.)

Oxyresveratrol has demonstrated significant antibacterial effects, particularly against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govspandidos-publications.com Research has identified a strong inhibitory action of oxyresveratrol against this multidrug-resistant pathogen, which is a common cause of skin and other infections. spandidos-publications.com

Studies have determined the minimum inhibitory concentration (MIC) of oxyresveratrol to be 125 µg/ml against all tested S. aureus strains. spandidos-publications.comnih.gov This indicates its potential as an antibacterial agent.

The underlying molecular mechanisms for this antibacterial activity are multifaceted. nih.govspandidos-publications.com One primary mechanism is the disruption of the bacterial cell membrane's integrity. nih.gov Oxyresveratrol has been shown to increase membrane permeability. nih.govspandidos-publications.com Furthermore, it acts by inhibiting ATPase, an essential enzyme for bacterial energy metabolism. nih.gov Transmission electron microscopy has revealed that treatment with oxyresveratrol leads to alterations in septa formation during bacterial cell division. spandidos-publications.com There is also evidence of direct binding between oxyresveratrol and peptidoglycan, a critical component of the bacterial cell wall. nih.govspandidos-publications.com

Table 1: Antibacterial Activity of Oxyresveratrol against Staphylococcus aureus

ParameterFindingSource(s)
Target Organism Staphylococcus aureus (including MRSA) nih.gov, spandidos-publications.com
MIC Value 125 µg/ml spandidos-publications.com, nih.gov
Primary Mechanisms - Increased membrane permeability- Inhibition of ATPase- Alteration of septa formation- Direct binding to peptidoglycan nih.gov, spandidos-publications.com

Antifungal Effects (e.g., Candida albicans, Trichophyton rubrum)

Oxyresveratrol also exhibits notable antifungal properties, although its activity against Candida albicans has been a subject of some debate in the scientific community. nih.gov While some earlier studies reported no activity, more recent investigations have detailed a clear inhibitory mechanism. nih.govnih.gov

Against Candida albicans, oxyresveratrol's mode of action involves inducing apoptosis, or programmed cell death. nih.gov It inflicts cleavage on the fungal DNA, which leads to an arrest of the cell cycle in the G2/M phase. nih.gov This DNA damage is not a result of oxidative stress but is triggered by the direct binding of oxyresveratrol to the DNA molecule. nih.gov The apoptotic response is characterized by several key events, including the exposure of phosphatidylserine, a decrease in apoptotic volume, and the activation of metacaspase. nih.gov Furthermore, oxyresveratrol induces mitochondria-mediated apoptosis by causing an overload of intracellular calcium (Ca2+), which leads to the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c into the cytosol. nih.gov

The compound has also shown efficacy against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. nih.govresearchgate.net Specifically, oxyresveratrol has demonstrated inhibitory activity against Trichophyton rubrum, a common cause of fungal infections like tinea pedis (athlete's foot). researchgate.net

Table 2: Antifungal Activity and Mechanisms of Oxyresveratrol

OrganismActivityMolecular Mechanism(s)Source(s)
Candida albicans Growth Inhibition- Induces DNA cleavage via direct binding- Causes G2/M phase cell cycle arrest- Triggers mitochondria-mediated apoptosis nih.gov
Trichophyton rubrum Growth InhibitionInhibits activity of the fungus researchgate.net

DNA Protective Properties

The role of oxyresveratrol in relation to DNA integrity is complex, with studies showing both protective and damaging activities depending on the experimental context.

In certain test systems, oxyresveratrol displays potent DNA protective effects, surpassing those of well-known antioxidants like Trolox and ascorbic acid. researchgate.netnih.gov For instance, in an assay where DNA damage was induced by reactive oxygen species generated by photosensitized riboflavin, oxyresveratrol demonstrated a significant protective effect. researchgate.net This protective action is attributed to its antioxidant and free radical scavenging capabilities. researchgate.net The phenolic groups in the oxyresveratrol structure are crucial for this activity, as their chemical modification can lead to a reduction or loss of the DNA protective properties. nih.gov

Conversely, other research has revealed that oxyresveratrol can act as a pro-oxidant and induce DNA damage, particularly in the presence of copper ions (Cu(II)). nih.govresearchgate.net In this context, oxyresveratrol was found to cause double-strand breaks in plasmid DNA in a dose-dependent manner. nih.gov The proposed mechanism involves the reduction of Cu(II) to Cu(I) by oxyresveratrol, which then reacts with oxygen to generate reactive oxygen species (ROS) that damage the DNA. nih.govresearchgate.net This pro-oxidant activity may be linked to the compound's potential anticancer properties. nih.gov Further supporting this, studies in breast cancer cells have shown that oxyresveratrol can down-regulate the expression of genes involved in DNA repair, such as PARP1, RAD51, and BRCA1. frontiersin.org

Structure Activity Relationships Sar and Pharmacophore Analysis

Impact of Glycosylation on Biological Activities

Glycosylation, the attachment of a sugar moiety to the aglycone (in this case, oxyresveratrol), significantly alters the molecule's properties, which in turn affects its biological activity. This modification can be a double-edged sword, offering advantages in some aspects while posing limitations in others.

Water Solubility: A primary consequence of glycosylation is a marked increase in water solubility. nih.gov The addition of the hydrophilic glucopyranoside group to the relatively hydrophobic oxyresveratrol (B150227) backbone enhances its solubility in aqueous environments. nih.govnih.gov This is a crucial factor for formulation and delivery, as the poor water solubility of many stilbene (B7821643) aglycones, including oxyresveratrol, often limits their practical application in pharmaceuticals and functional foods. nih.govnih.govmdpi.com

Bioavailability: While solubility is enhanced, the oral bioavailability of the intact glycoside is often reduced compared to its aglycone. mdpi.com Studies on Mulberroside A (oxyresveratrol 3',4-diglucoside) show it has poor oral bioavailability, with less than 1% being absorbed in its original form. researchgate.net Instead, the glycoside is largely hydrolyzed by intestinal bacteria, which cleave the sugar moiety to release the aglycone, oxyresveratrol. researchgate.netnih.govfrontiersin.org This released oxyresveratrol is then absorbed and undergoes further metabolism. researchgate.netfrontiersin.org Therefore, Oxyresveratrol 4-O-β-D-glucopyranoside likely acts as a prodrug, with its systemic effects being primarily attributable to the oxyresveratrol released in the gastrointestinal tract.

Stability: Glycosylation can protect the core stilbene structure from enzymatic oxidation and degradation. nih.gov The sugar moiety can sterically hinder access to the phenolic hydroxyl groups, which are susceptible to oxidation. This increased stability can extend the half-life of the compound in certain environments, ensuring the aglycone is delivered to the site of absorption in the gut. nih.gov For example, studies on resveratrol (B1683913) show that glycosylation helps protect it from deleterious enzymatic oxidation by polyphenol oxidases.

Table 1: Impact of Glycosylation on Stilbenoid Properties

PropertyEffect of GlycosylationRationaleReference
Water SolubilityIncreasesAddition of hydrophilic sugar moiety to the hydrophobic aglycone. nih.govnih.gov
StabilityIncreasesProtects phenolic groups from enzymatic oxidation and degradation. nih.gov
Bioavailability (Intact)DecreasesPoor permeability of the larger glycoside molecule across the intestinal wall. mdpi.comresearchgate.net
Biological RoleActs as a ProdrugHydrolyzed by gut microbiota to release the more readily absorbed aglycone (oxyresveratrol). researchgate.netfrontiersin.org

Influence of Hydroxyl Substituents on Activity

The number and position of hydroxyl (-OH) groups on the stilbene rings are critical determinants of biological activity. In Oxyresveratrol 4-O-β-D-glucopyranoside, three of the four hydroxyl groups of the parent oxyresveratrol remain free (at positions 2, 3', and 5'). These free hydroxyls are fundamental to its biological action.

Research consistently shows that the phenolic hydroxyl groups are essential for the antioxidant activity of stilbenoids. mdpi.com They act as hydrogen donors, which allows them to scavenge free radicals effectively. Modifying these groups, for instance through esterification or etherification, often leads to a reduction or complete loss of radical-scavenging ability. mdpi.com

Furthermore, the specific arrangement of these groups influences interactions with enzymes and cellular receptors. For tyrosinase inhibition, the number and position of hydroxyls are key factors. acs.org The 2,4-dihydroxy substitution on the A-ring and the 3',5'-dihydroxy arrangement on the B-ring of oxyresveratrol are considered crucial for its potent inhibitory effect, which surpasses that of resveratrol. acs.orgresearchgate.net In the case of the 4-O-glucoside, the glycosylation at this position may modulate the interaction with the enzyme's active site compared to the free aglycone. The remaining free hydroxyls can still form crucial hydrogen bonds with amino acid residues in the active sites of target proteins, such as cyclooxygenase-2 (COX-2), influencing binding affinity and inhibitory potential. nih.gov

Structure-Activity Relationships of Oxyresveratrol Derivatives and Analogues

Studies on various synthetic derivatives of oxyresveratrol have provided deeper insights into its SAR. These modifications often involve alkylation, acylation, or hydrogenation of the hydroxyl groups or the stilbene double bond.

O-Alkylation (Etherification): Partially methylating the hydroxyl groups of oxyresveratrol has been shown to sometimes enhance specific activities. For instance, di- and tri-O-methylated derivatives displayed significantly higher antiherpetic activity than the parent compound. However, this modification often comes at the cost of other properties; for example, most etherified derivatives showed reduced or no activity against α-glucosidase and diminished free-radical scavenging capacity. mdpi.com

Hydrogenation: Reducing the ethylene (B1197577) double bond to form a bibenzyl (dihydrostilbene) structure can also alter activity. Dihydrooxyresveratrol showed higher potency for COX-2 inhibition compared to oxyresveratrol, suggesting that the flexibility of the single bond might allow for a better fit into the enzyme's active site. nih.gov Conversely, other studies have found that the rigid trans-stilbene (B89595) structure is preferable for other activities.

Acylation (Esterification): Acetoxylating the hydroxyl groups generally reduces antioxidant and enzyme-inhibitory activities, as this modification blocks the key functional groups. However, it can increase lipophilicity, which may affect cell permeability. For example, a diacetoxy-diisopropoxy derivative of oxyresveratrol showed potent and selective cytotoxicity against certain cancer cell lines. researchgate.net

These findings underscore that no single structural feature is universally optimal. The ideal structure is highly dependent on the specific biological target and the desired therapeutic outcome.

Comparative Analysis with Other Stilbenes

Comparing Oxyresveratrol 4-O-β-D-glucopyranoside with other prominent stilbenes highlights the unique contributions of its structural features.

Resveratrol: The most studied stilbene, resveratrol, has one fewer hydroxyl group than oxyresveratrol (lacking the -OH at position 2). This single structural difference results in significantly lower tyrosinase inhibitory activity for resveratrol compared to oxyresveratrol. researchgate.net The glycoside of resveratrol, piceid, like oxyresveratrol's glycoside, shows reduced activity compared to its aglycone. acs.org

Piceatannol: Piceatannol is an analogue of resveratrol with an additional hydroxyl group on the B-ring (3,4,3',5'-tetrahydroxystilbene). Like oxyresveratrol, it is a more potent inhibitor of certain enzymes than resveratrol. Its glycosides also exhibit modified activity profiles. frontiersin.org

Pterostilbene: In pterostilbene, two of resveratrol's hydroxyl groups are replaced by methoxy (B1213986) (-OCH₃) groups. This methylation dramatically increases its lipophilicity and metabolic stability, leading to significantly higher bioavailability compared to resveratrol. dntb.gov.ua This contrasts sharply with the effect of glycosylation, which increases water solubility but leads to poor bioavailability of the intact molecule. This comparison illustrates a fundamental trade-off in stilbene SAR: methylation enhances bioavailability through increased lipid solubility, while glycosylation enhances water solubility but often results in a prodrug that relies on gut metabolism.

Gnetol (B1454320): Gnetol is a structural isomer of oxyresveratrol. Studies comparing the glucuronide metabolites of oxyresveratrol and gnetol show that the position of conjugation affects their anti-inflammatory properties. nih.gov This indicates that even subtle differences in the positioning of hydroxyl groups can lead to different metabolic profiles and biological effects.

Table 2: Comparative Structural Features and Properties of Stilbenes

CompoundKey Structural Feature (vs. Resveratrol)Impact on Physicochemical PropertiesResulting Biological Implication
OxyresveratrolAdditional -OH group at C2Increased polarityPotent tyrosinase inhibitor. researchgate.net
Oxyresveratrol 4-O-β-D-glucopyranosideAdditional -OH at C2; Glycosylation at C4High water solubility, low permeabilityActs as a water-soluble prodrug for oxyresveratrol. nih.govresearchgate.net
PterostilbeneTwo -OCH₃ groups instead of -OHHigh lipophilicity, high metabolic stabilityGreatly enhanced oral bioavailability compared to resveratrol. dntb.gov.ua
PiceatannolAdditional -OH group at C3'Increased polarityPotent antioxidant and enzyme inhibitor.
GnetolIsomer of OxyresveratrolSimilar polarity to oxyresveratrolShows distinct metabolic and activity profiles. nih.gov

Pharmacokinetic and Metabolic Studies of Oxyresveratrol 4 O β D Glucopyranoside

Metabolism Pathways (in vitro and in vivo models)

The metabolism of Oxyresveratrol (B150227) 4-O-β-D-glucopyranoside is a multi-step process that begins in the gut and continues in various tissues after absorption. The primary pathways involve hydrolysis to its active aglycone, followed by extensive phase II conjugation reactions.

Upon oral administration, glycosides of oxyresveratrol undergo hydrolysis in the gastrointestinal tract before significant absorption occurs. nih.gov Studies on rats administered mulberroside A, which contains the 4'-O-glucoside linkage, have shown that the compound is largely metabolized by intestinal bacteria. nih.gov This process, known as deglycosylation, cleaves the β-D-glucopyranoside moiety from the parent molecule, releasing the aglycone, oxyresveratrol. nih.gov This initial hydrolytic step is critical, as it liberates the more biologically active form of the compound, making it available for absorption into the bloodstream. nih.gov Evidence suggests this deglycosylation is a rapid process mediated by the enzymatic activity of the gut microbiota. nih.gov

Once oxyresveratrol is absorbed, it is subjected to extensive phase II metabolism, primarily through glucuronidation and sulfation. nih.govnih.gov These conjugation reactions are detoxification pathways that increase the water solubility of the compound, facilitating its excretion from the body. nih.gov

Glucuronidation: This is a major metabolic pathway for oxyresveratrol. In vitro studies using human and rat liver microsomes have identified several monoglucuronide metabolites. nih.govresearchgate.netacs.org The primary enzymes responsible are UDP-glucuronosyltransferases (UGTs). mdpi.com Research has shown that oxyresveratrol-2-O-β-D-glucuronide is a major metabolite formed in both human liver and intestinal microsomes. researchgate.netmdpi.com Other identified glucuronide conjugates include trans-oxyresveratrol-3-O-glucuronide and trans-oxyresveratrol-4′-O-glucuronide. nih.govacs.org Interestingly, there are species-specific differences in the preferred site of glucuronidation; human enzymes tend to favor the C-2′ position, whereas rat enzymes preferentially act on the C-3 position. nih.govacs.org

Sulfation: Alongside glucuronidation, sulfation is another key conjugation reaction. Monosulfated oxyresveratrol has been identified as a major metabolite in rat urine and bile following oral administration of oxyresveratrol. nih.gov This reaction is catalyzed by sulfotransferase enzymes.

The resulting glucuronide and sulfate (B86663) conjugates are the predominant forms of oxyresveratrol found in plasma, bile, and urine, with concentrations often significantly higher than the parent aglycone. nih.govacs.org

While glucuronidation and sulfation are the principal metabolic routes, other reactions can occur. For stilbenes in general, methylation is a recognized phase II conjugation pathway, catalyzed by catechol-O-methyltransferase. nih.gov Although less predominant for oxyresveratrol compared to glucuronidation and sulfation, methylated metabolites have been detected in biological fluids. nih.govacs.org Further hydroxylation of the stilbene (B7821643) backbone is also a theoretical metabolic possibility, though it is less characterized for oxyresveratrol compared to conjugation reactions.

Identification and Characterization of Metabolites

A number of metabolites of Oxyresveratrol 4-O-β-D-glucopyranoside and its aglycone have been identified in various biological matrices. The primary metabolite following the initial hydrolysis is oxyresveratrol itself. Subsequent metabolism leads to a suite of conjugated molecules.

Using techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), researchers have successfully identified and characterized these metabolites in in vivo rat models. nih.gov Following oral administration of oxyresveratrol, seven distinct metabolites were identified in rat urine and bile, with the main metabolites being monoglucuronide and monosulfate conjugates of oxyresveratrol. nih.gov

In vitro studies with human and rat liver S9 fractions have corroborated these findings, identifying specific glucuronidated isomers. nih.govacs.org

Table 1: Identified Metabolites of Oxyresveratrol

Metabolite Name Method of Identification Biological Matrix (in vivo) / System (in vitro) Reference
Oxyresveratrol Chemical and Spectroscopic Evidence Rat Feces and Intestinal Contents nih.gov
trans-Oxyresveratrol-4′-O-glucuronide Hemisynthesis and NMR In vitro product nih.govacs.org
trans-Oxyresveratrol-3-O-glucuronide Hemisynthesis and NMR Human and Rat Liver S9 Fractions nih.govacs.org
trans-Oxyresveratrol-2′-O-glucuronide Hemisynthesis and NMR Human and Rat Liver S9 Fractions nih.gov
Oxyresveratrol-2-O-β-D-glucuronide LC-MS Human Liver and Intestinal Microsomes researchgate.netmdpi.com
Monosulfated Oxyresveratrol LC-MS/MS Rat Urine and Bile nih.gov
Oxyresveratrol-2-O-β-D-glucopyranoside Chemical and Spectroscopic Evidence Rat Feces and Intestinal Contents nih.gov

Biotransformation into Other Oxyresveratrol Glucosides (e.g., 2-O-β-D-glucopyranoside, 3'-O-β-D-glucopyranoside)

Intriguing evidence suggests that the metabolism of oxyresveratrol glucosides in the gut is not limited to simple hydrolysis. A study involving the oral administration of mulberroside A to rats led to the isolation of not only the aglycone oxyresveratrol but also two other monoglucosides: oxyresveratrol-2-O-β-D-glucopyranoside and oxyresveratrol-3′-O-β-D-glucopyranoside from the feces and small intestinal contents. nih.gov

This finding indicates a complex biotransformation process within the gastrointestinal tract, likely mediated by gut microbiota. It suggests that after the initial hydrolysis of the 4'-O-glucoside (and the 3'-O-glucoside from mulberroside A), the resulting aglycone can be re-glycosylated at different positions (2-O- and 3'-O-) by microbial enzymes. This microbial "shuffling" of the glucoside moiety could potentially modulate the bioavailability and biological activity of the stilbene.

Influence of Gut Microbiota on Metabolism

The gut microbiota plays a pivotal role in the metabolism of Oxyresveratrol 4-O-β-D-glucopyranoside. nih.govnih.gov The initial and most crucial metabolic step—hydrolysis of the glycosidic bond to release free oxyresveratrol—is performed by bacterial enzymes in the intestine. nih.gov This is a common feature for many dietary polyphenols, which are often present in food as glycosides and rely on microbial enzymes for their activation. nih.gov

Studies investigating the biotransformation of stilbenoids, including oxyresveratrol, by human fecal microbiota confirm that these compounds are intensively metabolized. nih.gov The primary reactions mediated by gut bacteria include the reduction of the double bond and dihydroxylation. nih.gov The finding that mulberroside A is metabolized into other monoglucosides and the aglycone before absorption into the body strongly underscores the indispensable role of the gut microbiota in shaping the metabolic fate and subsequent bioavailability of these compounds. nih.gov The composition of an individual's gut microbiota can, therefore, significantly influence the rate and extent to which Oxyresveratrol 4-O-β-D-glucopyranoside is metabolized, leading to variations in pharmacokinetic profiles and potential efficacy. nih.gov

Challenges and Future Research Directions in Oxyresveratrol 4 O β D Glucopyranoside Research

Overcoming Research Limitations (e.g., chemical instability)

A primary hurdle in the research and development of stilbenoids, including Oxyresveratrol (B150227) 4-O-β-D-glucopyranoside, is their chemical instability. The parent compound, oxyresveratrol, is known to have unfavorable pharmacokinetic properties, including poor stability. nih.gov Stilbene (B7821643) compounds with a trans- structure can convert to a cis- form under light, and both forms are often unstable and prone to degradation. nih.gov

Studies on oxyresveratrol have shown that it is highly susceptible to oxidative degradation and isomerization in aqueous solutions. nih.gov For instance, after just one day of storage at 25°C, a significant portion of trans-oxyresveratrol converts to its cis- form, with the total amount of the compound diminishing over time. nih.gov While glycosylation, the attachment of a sugar moiety as seen in Oxyresveratrol 4-O-β-D-glucopyranoside, is a natural strategy that can enhance water-solubility and stability, the specific stability profile of this glycoside needs extensive characterization. researchgate.net Future research must focus on quantifying its stability under various conditions (pH, light, temperature) and developing formulation strategies, such as inclusion complexes with cyclodextrins or encapsulation in nanosponges, to protect the molecule from degradation and enhance its viability as a therapeutic agent. nih.govresearchgate.net

Advanced Preclinical Models for Efficacy and Mechanism Elucidation

The majority of existing research has focused on the aglycone, oxyresveratrol, utilizing a range of conventional preclinical models. These include various human cancer cell lines (e.g., breast, liver, colorectal) to demonstrate anti-tumor effects and animal models like mice to show efficacy in treating cutaneous Herpes Simplex Virus infections. scialert.netmdpi.com Zebrafish embryos have also been used to study effects on melanogenesis. nih.gov

To bridge the gap between preclinical findings and human clinical trials for Oxyresveratrol 4-O-β-D-glucopyranoside, more advanced and predictive models are necessary. Future studies should employ three-dimensional (3D) organoid cultures derived from patient tissues, which more accurately mimic the complex microenvironment of human organs and diseases. Furthermore, the use of genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models could provide deeper insights into the compound's efficacy, mechanism of action, and potential resistance pathways in a context that is more relevant to human physiology.

Exploration of Multi-Target and Synergistic Effects

Natural products are often characterized by their ability to interact with multiple biological targets, which can lead to synergistic therapeutic effects and a lower likelihood of drug resistance. nih.gov Research on oxyresveratrol has already demonstrated this potential. For example, it exhibits a synergistic inhibitory effect with the steroidal saponin (B1150181) dioscin (B1662501) on mushroom tyrosinase. nih.gov More significantly, studies have shown that oxyresveratrol acts synergistically with conventional chemotherapy drugs like doxorubicin (B1662922) and melphalan (B128) in breast cancer cells, enhancing their cytotoxic effects. mdpi.comresearchgate.net This suggests that the compound could be used in combination therapies to reduce the required dosage of toxic chemotherapeutics. mdpi.com

A crucial future direction is to systematically investigate the multi-target profile and synergistic potential of Oxyresveratrol 4-O-β-D-glucopyranoside. High-throughput screening and network pharmacology analyses can identify its various protein targets. Subsequent studies should be designed to test its efficacy in combination with other therapeutic agents for diseases like cancer, neurodegenerative disorders, and inflammatory conditions.

Table 1: Documented Synergistic Effects of the Parent Compound, Oxyresveratrol
Combination AgentCell Line/ModelObserved Synergistic EffectReference
DoxorubicinMCF-7 and MDA-MB-231 (Breast Cancer)Enhanced reduction in cell viability; moderate synergism. mdpi.com
MelphalanMCF-7 and MDA-MB-231 (Breast Cancer)Enhanced reduction in cell viability; strong synergism in MCF-7. mdpi.com
DioscinMushroom TyrosinaseSynergistic inhibition of tyrosinase activity. nih.gov

Computational Approaches and In Silico Studies (e.g., Molecular Docking)

Computational methods are powerful tools in modern drug discovery for predicting how a molecule interacts with its biological targets. mdpi.com In silico studies, particularly molecular docking, have been instrumental in elucidating the mechanisms of oxyresveratrol. nih.govresearchgate.net Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor or enzyme. mdpi.com

For oxyresveratrol and its analogues, molecular docking has been used to explore binding modes within the active site of enzymes like cyclooxygenase-2 (COX-2), revealing key hydrogen bonding and hydrophobic interactions that stabilize the complex. nih.govnih.gov Such studies help confirm its potential as an anti-inflammatory agent. nih.govnih.gov Network pharmacology combined with molecular docking has also identified interactions with multiple core targets related to cancer and other diseases, including EGFR, GSK3B, and SRC proteins. researchgate.net

These computational approaches must be applied to Oxyresveratrol 4-O-β-D-glucopyranoside to understand how the addition of the glucose moiety alters its interaction with various targets. In silico studies can guide further experimental work by predicting which biological pathways are most likely to be affected by the glycoside, thereby accelerating the elucidation of its specific mechanisms of action.

Table 2: Protein Targets of Oxyresveratrol Investigated via Molecular Docking
Protein TargetAssociated Disease/FunctionReference
Cyclooxygenase-2 (COX-2)Inflammation nih.govnih.gov
Estrogen Receptor 1 (ESR1)Cancer researchgate.net
Epidermal Growth Factor Receptor (EGFR)Cancer researchgate.net
Glycogen Synthase Kinase-3 Beta (GSK3B)Multiple pathways including cancer, neurodegeneration researchgate.net
Androgen Receptor (AR)Cancer researchgate.net
Proto-oncogene tyrosine-protein kinase (SRC)Cancer researchgate.net
TyrosinaseMelanogenesis researchgate.net

Potential for Developing Novel Phytopharmaceuticals and Therapeutic Agents

The ultimate goal of researching natural compounds like Oxyresveratrol 4-O-β-D-glucopyranoside is the development of new medicines. The parent compound, oxyresveratrol, has a vast array of documented biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. nih.govscialert.netmdpi.com This positions it as a promising candidate for developing drugs for a wide range of diseases. scialert.net

Oxyresveratrol 4-O-β-D-glucopyranoside may represent an improvement upon its aglycone. The glycoside form could function as a prodrug, improving stability and bioavailability, and releasing the active oxyresveratrol upon metabolism in the body. Alternatively, the glycoside itself may possess unique biological activities. Its demonstrated ability as a tyrosinase inhibitor, for example, points to its potential use in dermatological or cosmetic applications for managing hyperpigmentation. medchemexpress.com The development of this compound into a standardized, clinically-tested phytopharmaceutical could provide a valuable alternative or adjunct to existing therapies, tapping into the growing consumer interest in natural and alternative healthcare solutions. scialert.net Further investigation into its clinical efficacy is essential to establish its usefulness in treating or preventing diseases in humans. scialert.net

Q & A

Basic Research Questions

Q. What are the validated methods for isolating Oxyresveratrol 4-O-β-D-glucopyranoside from natural sources?

  • Methodology : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. For example, Morus atropurpurea root bark is extracted using methanol, followed by column chromatography (silica gel or Sephadex LH-20) and HPLC for purity validation (>98%) . Structural confirmation is achieved via NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) to identify the β-D-glucopyranoside moiety .

Q. How is the structure of Oxyresveratrol 4-O-β-D-glucopyranoside characterized?

  • Methodology : Key techniques include:

  • NMR spectroscopy : Assignments of aromatic protons (δ 6.5–7.5 ppm for stilbene core) and anomeric proton (δ ~5.2 ppm, J = 7–8 Hz for β-glycosidic linkage) .
  • High-resolution mass spectrometry (HRMS) : Molecular ion peak at m/z 406.12 [M+H]⁺ (C₂₀H₂₂O₉) .
  • X-ray crystallography (if crystalline): Resolves glucopyranoside conformation and hydrogen bonding .

Q. What in vitro models are used to evaluate its bioactivity?

  • Methodology : Common assays include:

  • Glucose uptake in L6 skeletal muscle cells (via 2-NBDG assay), showing dose-dependent AMPK activation (e.g., 2-fold increase at 50 µM) .
  • Antiviral activity : HSV-1/HSV-2 inhibition in Vero cells (IC₅₀ ~30 µg/mL), with synergistic effects observed when combined with acyclovir (combination index <0.8) .

Advanced Research Questions

Q. How can synthetic routes for Oxyresveratrol 4-O-β-D-glucopyranoside be optimized for higher yields?

  • Methodology :

  • Selective protection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls, leaving the 4-OH free for glycosylation .
  • Wittig olefination : Key step for stilbene formation; optimize reaction time (40 min) and solvent (ethanol/water) to achieve 8% overall yield .
  • Enzymatic glycosylation : Recombinant glycosyltransferases (e.g., UGT78D3) may improve regioselectivity and reduce side products .

Q. How do contradictory reports on its bioactivity (e.g., AMPK vs. ROS pathways) inform experimental design?

  • Methodology :

  • Dose-response profiling : Test concentrations from 1–100 µM to identify biphasic effects (e.g., AMPK activation at low doses vs. ROS scavenging at high doses) .
  • Pathway inhibition assays : Use inhibitors like Compound C (AMPK) or NAC (ROS) to isolate mechanisms .
  • Tissue specificity : Compare activity in muscle (L6) vs. hepatic (HepG2) cells to contextualize metabolic effects .

Q. What strategies resolve low solubility in pharmacological studies?

  • Methodology :

  • Nanocarriers : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance aqueous solubility and bioavailability .
  • Prodrug design : Synthesize acetylated or PEGylated derivatives to improve pharmacokinetics (e.g., 30% oral bioavailability in murine models) .

Q. How to validate its role in anti-inflammatory pathways using omics approaches?

  • Methodology :

  • Transcriptomics : RNA-seq of LPS-stimulated macrophages identifies downregulated NF-κB targets (e.g., TNF-α, IL-6) .
  • Metabolomics : LC-MS/MS detects changes in arachidonic acid metabolites (e.g., reduced prostaglandin E₂) .
  • Network pharmacology : Integrate data with platforms like STRING to map protein interaction hubs (e.g., COX-2, iNOS) .

Key Considerations for Experimental Design

  • Safety : Handle with gloves and under fume hoods due to potential cytotoxicity (IC₅₀ <50 µM in some cell lines) .
  • Analytical Validation : Use triple-quadrupole LC-MS for quantification in biological matrices (LLOQ = 10 ng/mL) .
  • Reproducibility : Source reference standards from accredited suppliers (e.g., ChemFaces, CFN98368) to ensure batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.